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  • Product: Fascaplysin
  • CAS: 14719-57-2

Core Science & Biosynthesis

Foundational

Fascaplysin: From Marine Sponge Discovery to Targeted CDK4 Inhibition

Executive Summary & Historical Context Fascaplysin is a red, planar bis-indole alkaloid characterized by a unique 12H-pyrido[1,2-a:3,4-b′]diindole pentacyclic structure. First isolated in 1988 by Roll et al.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Fascaplysin is a red, planar bis-indole alkaloid characterized by a unique 12H-pyrido[1,2-a:3,4-b′]diindole pentacyclic structure. First isolated in 1988 by Roll et al. from the Fijian marine sponge Fascaplysinopsis sp., this compound has emerged as a highly significant lead in marine pharmacognosy 1[1]. Originally identified for its antimicrobial properties, subsequent high-throughput screening revealed its potent, broad-spectrum anti-tumor activity. Today, fascaplysin is recognized primarily for its remarkable ability to selectively inhibit Cyclin-dependent kinase 4 (CDK4), making it a critical focal point for modern oncology and drug development professionals.

Biological Activity & Mechanism of Action

The therapeutic potential of fascaplysin is driven by its highly specific interactions within the cell cycle regulatory cascade. Fascaplysin acts as a highly selective inhibitor of CDK4 (IC50 ~ 0.4 µM), demonstrating an extraordinary selectivity profile over its close structural homolog, CDK2 (IC50 ~ 500 µM)2[2].

Causality of Selectivity: The selectivity of fascaplysin is fundamentally rooted in its molecular topology. It is a planar, aromatic compound with a positively charged iminium nitrogen located in its central ring. Free energy calculations and molecular docking models reveal that this specific positive charge forms highly favorable electrostatic and hydrogen-bonding interactions within the CDK4 ATP-binding pocket—interactions that are energetically prohibitive in the CDK2 active site 2[2].

By inhibiting the CDK4/Cyclin D1 complex, fascaplysin prevents the downstream phosphorylation of the retinoblastoma protein (pRb). Unphosphorylated pRb remains bound to E2F transcription factors, thereby blocking the transcription of S-phase genes and inducing a robust G0/G1 cell cycle arrest3[3]. Additionally, in vivo Chorioallantoic Membrane (CAM) assays have validated that fascaplysin exhibits potent anti-angiogenic activity by suppressing Vascular Endothelial Growth Factor (VEGF) expression and secretion4[4].

CDK4_Pathway Fascaplysin Fascaplysin (CDK4 Inhibitor) CDK4 CDK4 / Cyclin D1 Complex Fascaplysin->CDK4 Inhibits pRb Retinoblastoma Protein (pRb) CDK4->pRb Prevents Phosphorylation E2F E2F Transcription Factor (Bound/Inactive) pRb->E2F Sequesters CellCycle G0/G1 Cell Cycle Arrest E2F->CellCycle Blocks S-Phase Entry

Mechanism of CDK4 inhibition by Fascaplysin leading to G0/G1 cell cycle arrest.

High-Throughput Extraction & Isolation Protocol

The isolation of fascaplysin from marine sponges presents a complex matrix challenge due to high concentrations of inorganic salts and structural lipids. Modern extraction protocols have shifted from Standard Solvent Partitioning (SSP) to Accelerated Solvent Extraction (ASE) to optimize yield and preserve molecular integrity 5[5].

Quantitative Comparison of Extraction Methodologies
ParameterStandard Solvent Partitioning (SSP)Accelerated Solvent Extraction (ASE)
Extraction Time ~80 Hours2 Hours
Extraction Efficiency (EE) 71.0 mg/L213.0 mg/L
Total Extract Yield (TEY) 1.4%1.2%
Operating Temperature Room Temperature (~22°C)100°C
Chemical Degradation NoneNone (Thermostable)

Data derived from comparative LC-MS-ELSD analysis of marine sponge extracts5[5].

Step-by-Step Methodology: Self-Validating Isolation System
  • Phase 1: Tissue Stabilization (Lyophilization)

    • Step 1: Immediately lyophilize the collected Fascaplysinopsis sp. tissue.

    • Causality: Marine sponges possess high water content and active enzymes. Lyophilization halts the enzymatic degradation of secondary metabolites and creates a highly porous matrix, significantly enhancing solvent penetration during subsequent extraction phases.

  • Phase 2: Accelerated Solvent Extraction (ASE)

    • Step 2: Load the lyophilized tissue into an ASE cell and extract using 100% Methanol at 100°C under elevated pressure.

    • Causality: While SSP takes up to 80 hours, ASE leverages high temperature to decrease solvent viscosity and increase analyte solubility. This reduces extraction time to 2 hours and triples extraction efficiency without thermally degrading the fascaplysin alkaloid 5[5].

  • Phase 3: Kupchan Partitioning

    • Step 3: Suspend the crude methanolic extract in water and wash sequentially with Carbon Tetrachloride (CCl4).

    • Causality: CCl4 selectively removes highly non-polar interferents (e.g., marine sterols and structural lipids), leaving the target alkaloid salts in the aqueous-methanol phase 6[6].

    • Step 4: Extract the remaining aqueous phase with Chloroform (CHCl3).

    • Causality: Fascaplysin, a planar, positively charged pentacyclic alkaloid, exhibits optimal partition coefficients in CHCl3, allowing for the specific concentration of the bioactive red pigment 6[6].

  • Phase 4: Chromatographic Purification & Validation

    • Step 5: Subject the CHCl3 fraction to preparative High-Performance Liquid Chromatography (HPLC).

    • Validation: Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) and UV-Vis spectroscopy. This ensures the removal of structurally similar analogs (e.g., homofascaplysins A–C) and validates the absence of chemical degradation, yielding >98% pure fascaplysin 5[5].

Isolation_Workflow Sponge Marine Sponge (Fascaplysinopsis sp.) Lyophilization Lyophilization (Water Removal) Sponge->Lyophilization Extraction Accelerated Solvent Extraction 100°C, Methanol Lyophilization->Extraction Stabilized Tissue Partitioning Kupchan Partitioning (CCl4 then CHCl3) Extraction->Partitioning Crude Extract HPLC Preparative HPLC (Purification) Partitioning->HPLC CHCl3 Fraction Pure Pure Fascaplysin (Alkaloid Salt) HPLC->Pure High Purity Yield

Step-by-step extraction and isolation workflow of Fascaplysin from marine sponges.

Pharmacokinetics & Future Structural Optimization

To transition fascaplysin from a marine isolate to a viable preclinical candidate, rigorous pharmacokinetic (PK) profiling is essential. A validated, rapid HPLC method has been developed for the detection of fascaplysin in murine plasma 7[7]. Following intravenous administration, fascaplysin rapidly distributes into red blood cells and plasma, providing the baseline absorption and bioavailability metrics necessary for therapeutic dosing models7[7].

Despite its potent anti-tumor efficacy, the clinical application of natural fascaplysin is hindered by its high cellular toxicity. This toxicity is primarily driven by DNA intercalation, a direct consequence of its highly planar fused-ring skeleton8[8].

Future Directions: Recent medicinal chemistry efforts have focused on synthesizing non-planar tetrahydro-β-carboline analogs. By intentionally breaking the planarity of the fascaplysin core, researchers have successfully reduced DNA intercalation and off-target cytotoxicity against normal cells (e.g., WI-38 fibroblasts) while maintaining the targeted CDK4 inhibition required for oncological efficacy8[8].

References

  • Shafiq MI, Steinbrecher T, Schmid R (2012).
  • Wang C, et al. (2023).
  • Tryapkin et al. (2023).
  • Swartz KH, et al. (2012). Development and Validation of a Simple Method for the Detection of Fascaplysin in Plasma. J Anal Bioanal Tech.
  • Bugni TS, et al. (2009). Assessing Pressurized Liquid Extraction for the High-Throughput Extraction of Marine-Sponge-Derived Natural Products.
  • Chen et al. (2021). Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. Frontiers.
  • Lin et al. (2007). Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo. NIH PubMed.
  • Zhang et al. (2024). Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C. MDPI.

Sources

Exploratory

Fascaplysin Mechanism of Action in Cancer Cells: A Comprehensive Technical Guide

Executive Summary Fascaplysin, a planar pentacyclic alkaloid originally isolated from the marine sponge Fascaplysinopsis sp., has emerged as a compelling scaffold in oncology and drug development. Initially characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fascaplysin, a planar pentacyclic alkaloid originally isolated from the marine sponge Fascaplysinopsis sp., has emerged as a compelling scaffold in oncology and drug development. Initially characterized solely as a selective Cyclin-Dependent Kinase 4 (CDK4) inhibitor, recent high-throughput kinase profiling and molecular docking studies have redefined its pharmacological profile. As an application scientist navigating complex drug mechanisms, it is critical to understand that Fascaplysin acts as a multi-target kinase modulator. It drives apoptosis, ferroptosis, and anti-angiogenesis through DFG-out non-competitive inhibition of VEGFR2 and TRKA, while simultaneously suppressing cap-dependent translation via the mTOR/4EBP1 axis[1][2]. This whitepaper dissects the molecular causality of Fascaplysin's mechanisms, provides quantitative pharmacodynamic data, and outlines self-validating experimental protocols for preclinical evaluation.

Core Mechanistic Architecture

Fascaplysin's efficacy in wild-type and retinoblastoma (Rb)-null cancer cells indicates a mechanism of action that extends far beyond standard cell cycle arrest[1]. The compound orchestrates a multi-pathway assault on tumor survival networks.

CDK4/Rb Axis and Cell Cycle Arrest

Fascaplysin competitively binds to the ATP-binding pocket of CDK4. By inhibiting CDK4, it prevents the phosphorylation of the Rb protein, keeping the E2F transcription factor sequestered. This halts the transcription of genes required for S-phase entry, effectively arresting cancer cells in the G0/G1 phase[1][3].

DFG-Out Inhibition of VEGFR2/TRKA and Anti-Angiogenesis

Unlike type I kinase inhibitors that target the active conformation, Fascaplysin acts as a Type II inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tropomyosin-Related Kinase A (TRKA). It binds to the inactive "DFG-out" conformation, locking the kinases in an inactive state[1]. This non-competitive inhibition profoundly suppresses tumor angiogenesis by blocking VEGF-mediated capillary plexus formation and endothelial cell proliferation[4].

Disruption of Cap-Dependent Translation (PI3K/AKT/mTOR)

Fascaplysin suppresses the phosphorylation of mTOR, 4EBP1, and p70S6K1[1][5]. Unphosphorylated 4EBP1 tightly binds to eIF4E, preventing the formation of the eIF4F translation initiation complex. This specifically halts the de novo synthesis of oncoproteins encoded by eIF4E-sensitive mRNAs—most notably survivin (an anti-apoptotic factor) and HIF-1α (a driver of hypoxia-induced angiogenesis)[1][6].

Metabolic Stress, Ferroptosis, and Compensatory AMPK Activation

Fascaplysin induces severe ATP depletion and mitochondrial depolarization, triggering reactive oxygen species (ROS) accumulation. This oxidative stress downregulates GPX4, initiating iron-dependent lipid peroxidation known as ferroptosis [2].

Paradoxically, this metabolic crisis triggers a compensatory survival loop. Cancer cells treated with Fascaplysin exhibit hyper-phosphorylation of AMPK and AKT[7]. While this is a resistance mechanism, it exposes a therapeutic vulnerability: co-administering Fascaplysin with an AMPK inhibitor (e.g., Compound C) or a PI3K/AKT inhibitor (e.g., LY294002) results in massive, synergistic apoptosis[7]. Furthermore, Fascaplysin has been shown to upregulate PD-L1 expression, sensitizing non-small cell lung cancer (NSCLC) to anti-PD-1 immunotherapy[2].

SignalingPathway cluster_targets Primary Kinase Targets Fasc Fascaplysin CDK4 CDK4 Fasc->CDK4 Competitive Inhibition VEGFR2 VEGFR2 / TRKA Fasc->VEGFR2 DFG-out Inhibition mTOR mTOR / 4EBP1 Fasc->mTOR Pathway Suppression CellCycle G0/G1 Arrest CDK4->CellCycle Blocks Rb Phosphorylation Angio Anti-Angiogenesis VEGFR2->Angio Reduces VEGF Survivin Survivin & HIF-1α mTOR->Survivin Blocks Translation Apoptosis Apoptosis & Ferroptosis Survivin->Apoptosis Removes Inhibition

Fascaplysin multi-kinase signaling network and downstream phenotypic effects.

Quantitative Pharmacodynamics

To guide dosing and experimental design, the following table synthesizes the quantitative efficacy of Fascaplysin across various targets and models.

Target / ParameterModel SystemIC50 / Effective DoseMechanistic Observation
CDK4 Cell-free kinase assay~0.35 µMPrimary cell cycle arrest at G0/G1 phase[3].
VEGFR2 & TRKA Kinase screening< 3.0 µMDFG-out non-competitive inhibition[1].
PI3K/AKT/mTOR HL-60 / A549 cells0.5 – 1.3 µMSuppression of p70S6K1 and 4EBP1 phosphorylation[3].
Angiogenesis (VEGF) CAM Assay / HUVECDose-dependentInhibition of capillary plexus formation[4].
AMPK Activation A375 / HCT116 cells> 1.0 µMParadoxical metabolic stress response (ATP depletion)[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, preclinical workflows must move beyond simple descriptive assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Validation of Cap-Dependent Translation Inhibition (m7GTP Pull-Down)

Causality: Standard western blotting only measures total protein abundance. To prove that Fascaplysin functionally inhibits translation initiation, we must isolate the active translation complex. Using m7GTP-agarose beads mimics the 5' mRNA cap, allowing us to directly quantify the physical dissociation of the eIF4E-mRNA complex[1].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 or A375 cells. Treat with Vehicle (DMSO), Fascaplysin (1.5 µM), and Rapamycin (100 nM, positive control for mTOR inhibition) for 24 hours.

  • Lysis under Native Conditions: Lyse cells using a CHAPS-based buffer (not RIPA) supplemented with protease/phosphatase inhibitors to preserve fragile eIF4E-4EBP1 protein-protein interactions.

  • Quantification & Normalization: Quantify protein via BCA assay. Normalize all samples to 1 mg/mL total protein to ensure equal input.

  • m7GTP Pull-Down: Incubate 500 µg of lysate with 30 µL of m7GTP-agarose beads overnight at 4°C with gentle rotation.

  • Elution & Western Blotting: Wash beads three times, boil in Laemmli buffer, and resolve via SDS-PAGE. Probe for eIF4E, 4EBP1, and survivin.

  • Self-Validating Logic:

    • Loading Control: Total eIF4E pulled down must remain constant across all lanes.

    • Efficacy Readout: Fascaplysin treatment should show an increase in 4EBP1 bound to the beads (indicating it has sequestered eIF4E) and a corresponding decrease of survivin in the whole-cell lysate input.

Workflow Step1 1. Cell Treatment (Fascaplysin + Controls) Step2 2. Native Lysis & Quantification Step1->Step2 Step3 3. m7GTP-Agarose Pull-Down Step2->Step3 Step4 4. SDS-PAGE & Western Blot Step3->Step4 Step5 5. Densitometry (eIF4E/4EBP1 ratio) Step4->Step5

Step-by-step workflow for the m7GTP pull-down assay to validate translation inhibition.

Protocol 2: In Vivo Anti-Angiogenesis Assessment (CAM Assay)

Causality: While in vitro HUVEC proliferation assays demonstrate endothelial toxicity, they lack the complex extracellular matrix and hemodynamic forces of a living vascular bed. The Chorioallantoic Membrane (CAM) assay provides a self-contained, physiologically relevant model to observe real-time capillary plexus disruption driven by Fascaplysin's VEGFR2 inhibition[4].

Step-by-Step Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 7 days.

  • Windowing: On day 7, carefully create a small window in the shell to expose the CAM.

  • Treatment Application: Apply sterile filter paper disks (5 mm diameter) saturated with Fascaplysin (0.5, 1.0, and 2.0 µ g/disk ), Vehicle (PBS/DMSO), and Bevacizumab (positive control) directly onto the highly vascularized regions of the CAM.

  • Incubation & Fixation: Seal the window and incubate for an additional 48 hours. Fix the CAM with 10% neutral buffered formalin in ovo.

  • Imaging & Quantification: Excise the CAM and image under a stereomicroscope.

  • Self-Validating Logic: Use automated image analysis software (e.g., AngioTool or ImageJ) to quantify vessel density, branch points, and total vessel length. This eliminates subjective bias. A true anti-angiogenic effect will show a dose-dependent reduction in branch points without generalized tissue necrosis.

References

  • Fascaplysin Sensitizes Anti-Cancer Effects of Drugs Targeting AKT and AMPK Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1α and Inhibition of VEGFR2 and TRKA Source: Semantic Scholar / Int. J. Mol. Sci. URL:[Link]

  • Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo Source: National Center for Biotechnology Information (NCBI / PubMed) URL:[Link]

  • Fascaplysin Exerts Anti-Cancer Effects Through the Downregulation of Survivin and HIF-1α and Inhibition of VEGFR2 and TRKA (PubMed) Source: National Center for Biotechnology Information (NCBI / PubMed) URL:[Link]

  • Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression Source: MDPI / Int. J. Mol. Sci. URL:[Link]

  • A marine sponge alkaloid derivative 4-chloro fascaplysin inhibits tumor growth and VEGF mediated angiogenesis by disrupting PI3K/Akt/mTOR signaling cascade Source: National Center for Biotechnology Information (NCBI / PubMed) URL:[Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification Source: MDPI / Marine Drugs URL:[Link]

Sources

Foundational

Fascaplysin as a Selective CDK4 Inhibitor: Molecular Mechanisms, Pharmacological Profiling, and Assay Methodologies

Executive Summary The dysregulation of the cell cycle is a hallmark of oncogenesis, making Cyclin-Dependent Kinases (CDKs)—particularly CDK4 and CDK6—prime targets for therapeutic intervention. Fascaplysin, a planar, pen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the cell cycle is a hallmark of oncogenesis, making Cyclin-Dependent Kinases (CDKs)—particularly CDK4 and CDK6—prime targets for therapeutic intervention. Fascaplysin, a planar, pentacyclic bis-indole alkaloid originally isolated from the marine sponge Fascaplysinopsis sp., has emerged as a highly potent and selective inhibitor of CDK4. Unlike broad-spectrum kinase inhibitors, fascaplysin demonstrates a unique structural affinity for the CDK4 ATP-binding pocket, driving robust G0/G1 cell cycle arrest. This technical whitepaper synthesizes the structural biology, quantitative pharmacological profile, and validated experimental methodologies required to evaluate fascaplysin and its next-generation non-planar derivatives in preclinical drug development.

Structural Basis of CDK4 Selectivity

The remarkable selectivity of fascaplysin for CDK4 over other CDKs is rooted in the distinct amino acid composition of the kinase active sites. While the ATP-binding pockets of CDK2, CDK4, and CDK6 are highly conserved, a critical divergence exists: CDK4 and CDK6 possess a histidine residue (His95 in CDK4, His100 in CDK6), whereas CDK2 contains a phenylalanine (Phe82) at the equivalent position.

Molecular modeling and free energy calculations reveal that the positively charged iminium nitrogen within fascaplysin’s central ring forms a highly specific, thermodynamically favorable hydrogen bond with the backbone NH of Val96 and the side-chain of His95 in CDK4 1. Because Phe82 in CDK2 cannot participate in this interaction, fascaplysin exhibits a >1000-fold selectivity for CDK4 over CDK2. By competitively binding to this pocket, fascaplysin prevents the CDK4/Cyclin D1 complex from phosphorylating the Retinoblastoma (Rb) protein, thereby blocking the release of the E2F transcription factor and halting the G1/S transition.

Pathway Fasc Fascaplysin (Selective Inhibitor) CDK4 CDK4 / Cyclin D1 Complex Fasc->CDK4 Inhibits pRb Hypophosphorylated Rb (Active Repressor) CDK4->pRb Phosphorylates ppRb Hyperphosphorylated Rb (Inactive) pRb->ppRb Converts to E2F_free Free E2F Transcription Factor ppRb->E2F_free Releases S_phase G1 to S Phase Progression E2F_free->S_phase Activates

Mechanism of Fascaplysin inducing G1 cell cycle arrest via CDK4/Rb/E2F pathway inhibition.

Quantitative Pharmacological Profile

Fascaplysin’s biological activity extends beyond primary CDK4 inhibition. It demonstrates potent anti-tumor efficacy across various malignancies, including melanoma, small cell lung cancer (SCLC), and glioblastoma 2. Furthermore, it exhibits anti-angiogenic properties by functioning as a DFG-out non-competitive inhibitor of VEGFR2 and TRKA, suppressing tumor vascularization 3.

The table below summarizes the quantitative kinase inhibition profile of fascaplysin, highlighting its therapeutic window and target selectivity.

Kinase / TargetIC₅₀ ValueSelectivity Context & Biological Implication
CDK4 0.35 – 0.4 µMPrimary target; induces robust G0/G1 phase cell cycle arrest.
CDK6 3.4 µM~8-10x less sensitive than CDK4, despite structural homology.
CDK2 > 500 µM>1000x less sensitive; lacks the critical His95 interaction site.
CDK1 > 100 µMHighly selective over the M-phase promoting factor.
VEGFR2 2.0 – 3.0 µMSecondary target; drives anti-angiogenic effects via VEGF blockage.
TRKA 2.0 – 3.0 µMSecondary target; DFG-out non-competitive inhibition.

Data synthesized from 4 and 1.

Overcoming Planar Toxicity via Structural Modification

A significant limitation of native fascaplysin is its highly planar structure, which allows it to intercalate into DNA, leading to off-target genotoxicity. To mitigate this, medicinal chemists have engineered non-planar tetrahydro-β-carboline analogs. By breaking the planarity of the molecular skeleton while retaining the critical pharmacophores required for CDK4 His95 interaction, these derivatives maintain CDK4 selectivity while drastically reducing generalized cytotoxicity in normal cells (e.g., WI-38 fibroblasts) 5.

Experimental Methodologies: Validating CDK4 Inhibition

To rigorously evaluate fascaplysin and its derivatives, researchers must employ highly controlled, self-validating biochemical assays. The Mobility Shift Kinase Assay is the gold standard for quantifying CDK4/CycD3 inhibition.

Protocol: CDK4/CycD3 Mobility Shift Assay

This protocol is designed as a self-validating system. It relies on the electrophoretic separation of a fluorescently labeled substrate peptide from its phosphorylated product.

Causality of Reagent Selection:

  • HEPES (pH 7.5): Maintains the physiological pH required for the native folding of the CDK4/CycD3 complex.

  • MgCl₂ (5 mM): Magnesium ions are obligate cofactors that coordinate the ATP phosphates, enabling nucleophilic attack by the substrate.

  • DTT (1 mM): A reducing agent critical for preventing the oxidation of active-site cysteine residues, which would otherwise inactivate the kinase.

  • Brij-35 (0.0015%): A non-ionic detergent that prevents the hydrophobic aggregation of the kinase and stops it from adhering to the microplate walls, ensuring accurate dose-response kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Kinase Base Buffer (50.0 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.0015% Brij-35).

  • Enzyme Activation: Dilute 50 μg of recombinant CDK4/CycD3 enzyme into the base buffer. Validation Control: Prepare a "No-Enzyme" well to establish the baseline background fluorescence.

  • Compound Preparation: Serially dilute fascaplysin (or its analogs) in 100% DMSO. Add to the reaction plate. Validation Control: Include a "Vehicle Only" (DMSO) well to establish 100% maximum kinase activity (Vmax).

  • Reaction Initiation: Add the ATP and fluorescently labeled substrate peptide mixture to the enzyme-compound solution to initiate the reaction.

  • Incubation: Seal the plate and incubate at 30°C for exactly 40 minutes to allow steady-state phosphorylation.

  • Termination & Readout: Add 25 μL of Stop Buffer (containing EDTA to chelate Mg²⁺ and halt kinase activity). Read the conversion ratio (Phosphorylated Peptide / Total Peptide) using a microfluidic mobility shift analyzer (e.g., Caliper LifeSciences). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Prepare Kinase Base Buffer (HEPES, MgCl2, DTT, Brij-35) Step2 2. Add CDK4/CycD3 Enzyme (Prepare Kinase Solution) Step1->Step2 Step3 3. Mix ATP & Substrate Peptide (Initiate Reaction Mix) Step2->Step3 Step4 4. Add Fascaplysin / Analogs (Dose-Response in DMSO) Step3->Step4 Step5 5. Incubate at 30°C for 40 min (Allow Kinase Activity) Step4->Step5 Step6 6. Add Stop Buffer & Read (Caliper Mobility Shift) Step5->Step6

Step-by-step workflow of the CDK4/CycD3 mobility shift kinase inhibition assay.

Conclusion

Fascaplysin represents a powerful marine-derived pharmacophore for selective CDK4 inhibition. By understanding the precise thermodynamic interactions within the CDK4 active site—specifically the role of His95—drug development professionals can engineer non-planar derivatives that retain high anti-tumor and anti-angiogenic efficacy while eliminating DNA-intercalation toxicity. Utilizing robust, self-validating biochemical workflows like the mobility shift assay ensures that these next-generation inhibitors are accurately profiled for clinical translation.

References

  • Shafiq MI, Steinbrecher T, Schmid R (2012). FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling. PLoS ONE.1

  • Zhidkov ME, et al. (2023). Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. MDPI Marine Drugs.3

  • Wang Y, et al. (2021). Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. Frontiers in Chemistry.5

  • Sharma A, et al. (2015). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Spandidos Publications (International Journal of Oncology).4

  • Hamilton G, et al. (2018). Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circulating Tumor Cell Lines. MDPI Cancers.2

Sources

Exploratory

The Pharmacological Profile of Fascaplysin and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Marine Alkaloid Fascaplysin, a vibrant red pigment first isolated in 1988 from the marine sponge Fascaplysinopsis sp., has emerged as a compelling lead compound in the quest for novel therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Marine Alkaloid

Fascaplysin, a vibrant red pigment first isolated in 1988 from the marine sponge Fascaplysinopsis sp., has emerged as a compelling lead compound in the quest for novel therapeutics.[1][2] This pentacyclic alkaloid, characterized by a unique 12H-pyrido[1,2-a:3,4-b']diindole ring system, exhibits a remarkable breadth of biological activities, including potent anticancer, antibacterial, antifungal, antiviral, and antimalarial properties.[2][3][4][5] Its multifaceted mechanism of action, primarily centered on the inhibition of cyclin-dependent kinase 4 (CDK4), has garnered significant attention from the scientific community, positioning it as a promising scaffold for the development of next-generation therapies.[1][3][5][6][7] However, the clinical translation of fascaplysin has been hampered by its inherent toxicity, largely attributed to its planar structure which facilitates DNA intercalation.[1][2][3][8] This technical guide provides a comprehensive overview of the pharmacological profile of fascaplysin and its derivatives, delving into its mechanisms of action, diverse therapeutic effects, and the ongoing efforts to engineer safer, more selective analogues.

Deconstructing the Mechanism: A Multi-Pronged Attack on Disease

Fascaplysin's potent biological effects stem from its ability to engage multiple intracellular targets and signaling pathways. While initially recognized for its selective inhibition of CDK4, subsequent research has unveiled a more complex and nuanced mechanistic profile.

Primary Target: Cyclin-Dependent Kinase 4 (CDK4)

The most well-established mechanism of action for fascaplysin is its potent and selective inhibition of CDK4, a key regulator of the G1/S phase transition in the cell cycle.[1][3][9][10] By acting as an ATP-competitive inhibitor, fascaplysin prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing a G0/G1 arrest.[3][9] This targeted inhibition of CDK4 forms the basis of fascaplysin's profound anti-proliferative effects against a wide range of cancer cell lines.[1][9][10] The specificity for CDK4 over other CDKs, such as CDK1, CDK2, and CDK5, underscores its potential for targeted cancer therapy.[7]

cluster_0 G1 Phase cluster_1 S Phase Transition CyclinD Cyclin D CyclinD_CDK4 Cyclin D/CDK4 Complex CyclinD->CyclinD_CDK4 Binds CDK4 CDK4 CDK4->CyclinD_CDK4 Binds Rb Rb CyclinD_CDK4->Rb Phosphorylates p16 p16INK4a p16->CyclinD_CDK4 Inhibits E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb pRb->E2F Releases Fascaplysin Fascaplysin Fascaplysin->CDK4 Inhibits

Caption: Fascaplysin's inhibition of the CDK4/Cyclin D complex prevents Rb phosphorylation, leading to cell cycle arrest.

DNA Intercalation: A Double-Edged Sword

The planar, pentacyclic structure of fascaplysin allows it to intercalate into the DNA double helix.[1][2][3] This interaction can disrupt DNA replication and transcription, contributing to its cytotoxic effects. However, this non-specific mechanism is also a primary source of its toxicity to healthy cells, posing a significant hurdle for its clinical development.[2][3][11] Efforts to develop non-planar analogues aim to reduce this DNA-intercalating activity while retaining the desired pharmacological effects.[3][12]

Induction of Programmed Cell Death: Apoptosis and Ferroptosis

Fascaplysin is a potent inducer of apoptosis in various cancer cells.[1][3] This programmed cell death is often mediated through the intrinsic pathway, involving the activation of caspases and regulation of the Bax/Bcl-2 ratio.[1] Furthermore, recent studies have revealed that fascaplysin can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[9][13] In non-small cell lung cancer (NSCLC) cells, fascaplysin was shown to increase reactive oxygen species (ROS) and intracellular iron levels, leading to ferroptotic cell death.[13] This dual ability to trigger both apoptosis and ferroptosis represents a powerful anti-cancer strategy.

Modulation of Key Signaling Pathways

Beyond its primary targets, fascaplysin influences a network of intracellular signaling pathways crucial for cancer cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: In some cancer cell lines, such as leukemia HL-60 cells, fascaplysin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][14] However, in other contexts, it has been observed to increase the phosphorylation of Akt and AMPK, suggesting a complex and cell-type-dependent effect.[10][15]

  • Wnt/β-catenin Pathway: Fascaplysin has been found to inhibit the migration of NSCLC cells by regulating the Wnt/β-catenin signaling pathway and reversing the epithelial-mesenchymal transition (EMT) phenotype.[9]

  • VEGFR2 and TRKA Inhibition: Kinase screening assays have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tropomyosin receptor kinase A (TRKA) as additional targets of fascaplysin.[6][16][17] By inhibiting these receptor tyrosine kinases, fascaplysin can suppress tumor angiogenesis and growth.[6][16][17]

A Spectrum of Pharmacological Effects

The diverse mechanisms of action of fascaplysin translate into a broad range of pharmacological effects with significant therapeutic potential.

Anticancer Activity: A Wide Net

Fascaplysin has demonstrated potent cytotoxic activity against a multitude of human cancer cell lines, both in vitro and in vivo.[2][3][4] Its efficacy has been documented in various cancer types, including:

  • Lung Cancer: Fascaplysin exhibits high cytotoxicity against both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, including those resistant to conventional chemotherapy.[1][3][18] It has also shown activity against SCLC circulating tumor cells (CTCs).[3][18]

  • Melanoma: It effectively inhibits the proliferation of malignant melanoma cells.[1][10][15]

  • Leukemia: Fascaplysin induces apoptosis and autophagy in leukemia cells.[1][14]

  • Prostate Cancer: It displays cytotoxicity against prostate cancer cell lines.[10]

  • Ovarian Cancer: Fascaplysin has been shown to induce apoptosis and reduce the migration and invasion of ovarian cancer cells.[10]

  • Other Cancers: Its anti-tumor activity extends to liver cancer, rhabdomyosarcoma, and glioblastoma.[1][10]

Cell LineCancer TypeIC50 (µM)Reference
A375Malignant MelanomaPotently Inhibited[1][10]
Sk-Mel-28Melanoma99.2% growth inhibition[1][10]
Sk-Mel-2Melanoma98.0% growth inhibition[1][10]
HL-60Leukemia0.5 - 1.3[1][10]
NCI-H417Small Cell Lung CancerHighly Cytotoxic[1]
A549Non-Small Cell Lung CancerArrested cell cycle[9]
Rh30Alveolar RhabdomyosarcomaInhibited[10]
Bel-7402Liver CancerInhibited[1]
A2780Ovarian CancerReduced migration[10]
OVCAR3Ovarian CancerReduced migration[10]
C6Glial TumorStrongly Cytotoxic (at 0.5 µM)[10]
LNCaPProstate Cancer0.54[10]

Table 1: In vitro anticancer activity of Fascaplysin against various human cancer cell lines.

Antimicrobial and Other Biological Activities

Beyond its anticancer properties, fascaplysin and its derivatives possess a wide array of other biological activities:

  • Antibacterial Activity: Fascaplysin exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19] Some derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ.[19]

  • Antifungal and Antiviral Activity: The compound has also demonstrated antifungal and antiviral properties.[2][3]

  • Antimalarial Activity: Fascaplysin shows potential as an antimalarial agent, inhibiting the growth of Plasmodium falciparum.[1][20]

  • Anti-inflammatory and Analgesic Activity: Some marine alkaloids, including those related to fascaplysin, have shown anti-inflammatory and analgesic effects.[1]

  • Neuroprotective Potential: Fascaplysin has been investigated for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE).[6][20]

Structure-Activity Relationships and the Quest for Safer Derivatives

The significant toxicity of fascaplysin has spurred extensive research into the synthesis and evaluation of its derivatives to improve its therapeutic index.[3][11] The primary goal is to dissociate the potent anticancer activity from the non-specific cytotoxicity.

Key strategies in derivative development include:

  • Modification of the Planar Core: Introducing non-planar structures to reduce DNA intercalation has been a major focus.[3][8][12]

  • Substitution at Various Positions: The synthesis of derivatives with substituents at different positions on the pentacyclic ring system has been explored to understand the structure-activity relationship (SAR).[3] Halogenated derivatives, for instance, have shown promising results with enhanced selectivity for cancer cells.[3][4]

  • Development of Selective CDK4 Inhibitors: Based on the fascaplysin scaffold, non-planar analogues have been designed to be more selective inhibitors of CDK4.[3][12]

One notable example is the development of 3,10-dibromofascaplysin, which exhibited high selectivity for prostate cancer cells.[3][4] Another approach involves creating derivatives with reduced DNA intercalating activity, such as 6-tert-butylfascaplysin, which showed only a slight reduction in cytotoxicity compared to the parent compound, questioning the sole reliance on DNA intercalation for its anticancer effects.[2]

Fascaplysin Fascaplysin (Planar, High Toxicity) Derivatives Derivative Synthesis (Chemical Modification) Fascaplysin->Derivatives NonPlanar Non-Planar Analogs (Reduced DNA Intercalation) Derivatives->NonPlanar Substituted Substituted Analogs (e.g., Halogenation) Derivatives->Substituted ReducedToxicity Reduced Toxicity to Normal Cells NonPlanar->ReducedToxicity ImprovedSelectivity Improved Selectivity for Cancer Cells Substituted->ImprovedSelectivity TherapeuticPotential Enhanced Therapeutic Potential ImprovedSelectivity->TherapeuticPotential ReducedToxicity->TherapeuticPotential

Caption: The synthetic modification of fascaplysin aims to enhance its therapeutic potential by improving selectivity and reducing toxicity.

Key Experimental Protocols: A Methodological Framework

To rigorously assess the pharmacological profile of fascaplysin and its derivatives, a suite of standardized in vitro and in vivo assays are employed.

In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental tool for determining the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of fascaplysin or its derivatives for a specified incubation period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

In Vivo Tumor Xenograft Model

This animal model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.

  • Compound Administration: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer fascaplysin or its derivatives via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Monitoring: Monitor the tumor growth, body weight, and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).

Conclusion and Future Horizons

Fascaplysin stands as a testament to the vast therapeutic potential harbored within marine natural products. Its multi-targeted mechanism of action, centered on CDK4 inhibition but extending to a complex network of cellular processes, provides a robust rationale for its potent anticancer activity. While the inherent toxicity of the parent compound has been a significant obstacle, the ongoing development of novel derivatives with improved safety profiles and enhanced selectivity offers a promising path forward. The ability of fascaplysin and its analogues to induce multiple forms of cell death and modulate key signaling pathways suggests their potential utility in combination therapies to overcome drug resistance. Further research focused on optimizing the therapeutic window of these compounds and elucidating their in vivo efficacy and safety will be critical in translating the remarkable promise of the fascaplysin scaffold into tangible clinical benefits for patients.

References

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. Mar. Drugs2023 , 21(4), 226. [Link]

  • Fascaplysin Sensitizes Anti-Cancer Effects of Drugs Targeting AKT and AMPK. Molecules2017 , 22(10), 1679. [Link]

  • Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression. Int. J. Mol. Sci.2022 , 23(22), 13955. [Link]

  • Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. Mar. Drugs2022 , 20(3), 183. [Link]

  • Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. Eur. J. Med. Chem.2023 , 256, 115456. [Link]

  • Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. Mar. Drugs2020 , 18(12), 619. [Link]

  • Anti-tumor mechanisms of fascaplysin. ResearchGate. [Link]

  • Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1 and Inhibition of VEGFR2 and TRKA. Int. J. Mol. Sci.2017 , 18(10), 2074. [Link]

  • A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives. Semantic Scholar. [Link]

  • Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression. MDPI. [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. MDPI. [Link]

  • A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives. Mar. Drugs2023 , 21(8), 430. [Link]

  • Chemistry and Biology of Fascaplysin, a Potent Marine-Derived CDK-4 Inhibitor. Mini Rev. Med. Chem.2012 , 12(7), 643-656. [Link]

  • The Multi-targeted Effect of Fascaplysin on the Proliferation and Dedifferentiation of Schwann Cells Inhibits Peripheral Nerve Degeneration by Blocking CDK4/6 and Androgen Receptor. Exp. Neurobiol.2024 , 33(6), 266-281. [Link]

  • Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circulating Tumor Cell Lines. Mar. Drugs2018 , 16(10), 383. [Link]

  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. Front. Chem.2021 , 9, 636519. [Link]

  • Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A. Molecules2024 , 29(7), 1590. [Link]

  • (PDF) Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. ResearchGate. [Link]

  • Chemistry and Biology of Fascaplysin, a Potent Marine-Derived CDK-4 Inhibitor. Ingenta Connect. [Link]

  • Design, synthesis and biological activity of new CDK4-specific inhibitors, based on fascaplysin. Org. Biomol. Chem.2006 , 4(5), 787-801. [Link]

  • Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C. Molecules2024 , 29(7), 1590. [Link]

Sources

Foundational

Marine Alkaloid Fascaplysin: A Next-Generation Scaffold for Overcoming Antimicrobial Resistance

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly driven by Methicillin-resistant Staphylococcus aureus (MRSA) and its biofilm-forming variants, necessitates the discovery of novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by Methicillin-resistant Staphylococcus aureus (MRSA) and its biofilm-forming variants, necessitates the discovery of novel chemical scaffolds. As a Senior Application Scientist specializing in marine pharmacognosy and structural biology, I present this technical guide on Fascaplysin —a potent marine alkaloid originally isolated in 1988 from the sponge Fascaplysinopsis reticulata[1]. Built upon a unique 12H-pyrido[1,2-a:3,4-b']diindole ring system, fascaplysin and its synthetic derivatives exhibit a multi-target mechanism of action that bypasses traditional antibiotic resistance pathways[2]. This whitepaper details the structural dynamics, quantitative efficacy, and validated experimental protocols required to harness fascaplysin as a clinical-grade antimicrobial agent.

Structural Biology & Multi-Target Mechanisms

Native fascaplysin possesses a highly conjugated, cationic five-ring coplanar backbone. This specific geometry allows the molecule to act as a potent DNA intercalator, binding to bacterial genomic DNA via π-π stacking and hydrogen bonding[3]. However, non-specific DNA intercalation often leads to mammalian cytotoxicity.

To widen the therapeutic index, rational drug design has focused on structural substitutions. Recent mechanistic explorations reveal that specific derivatives—particularly those substituted at the C-9 position—exhibit a dual-action mechanism. Alongside DNA binding, these amphiphilic compounds act as potent inhibitors of FtsZ (Filamentous temperature-sensitive mutant Z)[4]. FtsZ is a highly conserved bacterial tubulin homolog essential for Z-ring formation and cell division. By blocking FtsZ GTPase activity, fascaplysin derivatives halt bacterial replication without interfering with mammalian cytoskeletal dynamics[4]. Furthermore, these agents physically disrupt the bacterial cell wall and membrane, leading to rapid bactericidal action[3].

MOA cluster_0 Primary Antibacterial Mechanisms Fasc Fascaplysin & Derivatives DNA Genomic DNA Intercalation (Cationic Coplanar Backbone) Fasc->DNA FtsZ FtsZ Protein Inhibition (C-9 Substituted Derivatives) Fasc->FtsZ Membrane Cell Wall/Membrane Disruption Fasc->Membrane Death Bacterial Cell Death (MRSA Eradication) DNA->Death FtsZ->Death Membrane->Death

Fig 1: Multi-target antimicrobial mechanisms of Fascaplysin against MRSA.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The antimicrobial potency of fascaplysin is highly dependent on its substitution pattern and the nature of its counter-ion. For instance, replacing the native chloride anion with a bromide anion inherently doubles the antibacterial activity[4].

More significantly, halogenation at C-3 (e.g., 3-bromofascaplysin) enhances activity against Gram-positive strains[2]. The most profound leap in efficacy, however, is observed with C-9 modifications. The introduction of an N-aryl amide or a phenyl group at the 9-position promotes deeper DNA binding through additional naphthyl group interactions and optimizes FtsZ target engagement[3]. As summarized in Table 1, compound 56 (an N-aryl amide derivative) demonstrates a Minimum Inhibitory Concentration (MIC) of 0.098 µg/mL against MRSA—outperforming the clinical standard, vancomycin, by a factor of ten[5].

Table 1: Comparative Antimicrobial Efficacy Against MRSA (ATCC 43300)
Compound / AgentStructural ModificationMIC (µg/mL)Primary Target / Mechanism
Vancomycin (Control) N/A~1.00Cell Wall Synthesis
Native Fascaplysin None0.78DNA Intercalation[5]
3-Bromofascaplysin C-3 Bromination0.39DNA / Membrane Disruption[2]
Compound 59 C-9 Substitution0.20FtsZ Inhibition[5]
Compound 56 (Derivative 18) C-9 N-aryl amide0.098Multi-target (DNA + FtsZ)[3]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, protocols must be self-validating. Below are the optimized, step-by-step methodologies for evaluating fascaplysin derivatives, complete with the causality behind critical experimental choices.

Workflow Start Synthesize Derivatives MIC Broth Microdilution (Determine MIC) Start->MIC Biofilm Crystal Violet Assay (Anti-Biofilm) MIC->Biofilm FtsZ Malachite Green Assay (FtsZ Inhibition) MIC->FtsZ InVivo Murine Sepsis Model (In Vivo Efficacy) Biofilm->InVivo FtsZ->InVivo

Fig 2: Sequential validation workflow for Fascaplysin-derived agents.

Protocol A: FtsZ GTPase Inhibition Assay (Malachite Green Method)

This assay quantifies the ability of fascaplysin derivatives to inhibit the GTPase activity of bacterial FtsZ by measuring the release of inorganic phosphate (Pi).

  • Step 1: Protein Preparation. Purify recombinant S. aureus FtsZ and dialyze into a polymerization buffer (50 mM HEPES, pH 7.2, 5 mM MgCl2, 200 mM KCl).

  • Step 2: Compound Incubation. Incubate 5 µM FtsZ with varying concentrations of the fascaplysin derivative (0.1 to 10 µg/mL) for 15 minutes at 37°C. Self-Validation: Include PC190723 (a known FtsZ inhibitor) as a positive control to confirm assay sensitivity.

  • Step 3: Reaction Initiation. Add 1 mM GTP to initiate the reaction. Incubate for exactly 30 minutes.

  • Step 4: Colorimetric Detection. Quench the reaction by adding the Malachite Green reagent. Read absorbance at 620 nm.

  • Causality of Experimental Choice: We utilize the Malachite Green assay over coupled-enzyme assays (such as Pyruvate Kinase/Lactate Dehydrogenase). Marine alkaloids like fascaplysin frequently absorb light in the UV range (340 nm), which would severely interfere with the NADH oxidation readouts of coupled assays. Malachite green shifts the detection to 620 nm, bypassing alkaloid autofluorescence and ensuring a high signal-to-noise ratio.

Protocol B: Anti-Biofilm Biomass Quantification (Crystal Violet Assay)

MRSA's ability to form biofilms is a primary driver of clinical resistance. This protocol evaluates the eradication of mature biofilms[3].

  • Step 1: Biofilm Cultivation. Seed MRSA ATCC 43300 in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Step 2: Treatment. Carefully aspirate planktonic cells. Wash the wells twice with sterile PBS. Add fresh media containing fascaplysin derivatives at 1×, 2×, and 4× MIC. Incubate for 24 hours.

  • Step 3: Staining. Wash wells three times with PBS. Fix the biofilm with methanol for 15 minutes, air dry, and stain with 0.1% (w/v) crystal violet for 20 minutes.

  • Step 4: Solubilization & Readout. Wash excess dye. Add 33% glacial acetic acid to solubilize the bound dye. Measure optical density at 590 nm.

  • Causality of Experimental Choice: Washing steps strictly utilize sterile PBS rather than distilled water to maintain osmotic balance, preventing the premature, mechanically induced detachment of the biofilm. Furthermore, solubilization is performed with 33% glacial acetic acid instead of standard ethanol. Acetic acid completely permeates the complex exopolysaccharide (EPS) matrix, ensuring 100% dye recovery and eliminating well-to-well optical density variance that plagues standard ethanol protocols.

Translational Perspectives

While the in vitro and in vivo efficacy of fascaplysin derivatives against MRSA is unprecedented, translational challenges remain. The planar structure that affords potent DNA intercalation can lead to reduced aqueous solubility and potential off-target mammalian cytotoxicity[4]. Future pharmaceutical development must focus on advanced formulation strategies—such as liposomal encapsulation or nanoparticle delivery systems—to enhance the pharmacokinetic profile and bioavailability of these promising marine-derived lead compounds.

References

  • Fascaplysin derivatives binding to DNA via unique cationic five-ring coplanar backbone showed potent antimicrobial/antibiofilm activity against MRSA in vitro and in vivo. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Fascaplysin. Wikipedia. URL:[Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. MDPI / Marine Drugs. URL:[Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Semantic Scholar. URL:[Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. MDPI / Marine Drugs. URL:[Link]

Sources

Exploratory

Unlocking the Anti-Inflammatory Potential of Fascaplysin: Mechanisms and Methodologies

Executive Summary Fascaplysin, a unique bis-indole alkaloid originally isolated from the marine sponge Fascaplysinopsis bergquist, has garnered significant attention in modern drug discovery. While traditionally recogniz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fascaplysin, a unique bis-indole alkaloid originally isolated from the marine sponge Fascaplysinopsis bergquist, has garnered significant attention in modern drug discovery. While traditionally recognized for its potent cyclin-dependent kinase 4 (CDK4) inhibition and anti-cancer properties 1, recent pharmacological profiling reveals profound anti-inflammatory and neuroprotective capabilities [[2]](). This technical guide dissects the molecular mechanisms by which fascaplysin modulates inflammatory cascades and provides validated, step-by-step protocols for evaluating its efficacy in preclinical models.

Mechanistic Framework of Anti-Inflammatory Action

As a Senior Application Scientist, evaluating a compound requires looking beyond phenotypic observations to understand the specific signal transduction interference. Fascaplysin exerts its anti-inflammatory effects through a highly coordinated, multi-targeted mechanism:

Disruption of the PI3K/AKT/mTOR Axis

Inflammation is heavily reliant on the phosphoinositide 3-kinase (PI3K) pathway, which regulates immune cell activation, proliferation, and survival. Fascaplysin acts as a potent disruptor of the PI3K/AKT/mTOR signaling cascade 3. By preventing the phosphorylation of AKT, fascaplysin cuts off upstream signals required for the activation of downstream inflammatory transcription factors 4.

Suppression of NF-κB Nuclear Translocation

The hallmark of fascaplysin's anti-inflammatory action is its ability to block the nuclear factor-kappa B (NF-κB) pathway. In lipopolysaccharide (LPS)-stimulated macrophages, fascaplysin prevents the degradation of IκBα, thereby sequestering the p65 subunit in the cytosol. This directly downregulates the transcription of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as chemokines like MCP-1 5.

Modulation of Cytokine Profiles and Oxidative Stress

Fascaplysin not only suppresses pro-inflammatory mediators but actively upregulates the anti-inflammatory cytokine IL-10 in RAW 264.7 macrophages [[5]](). Furthermore, it mitigates oxidative stress by reducing intracellular reactive oxygen species (ROS) and modulating antioxidant enzymes, thereby preventing ROS-mediated secondary inflammatory damage [[2]]().

Pathway Fasc Fascaplysin PI3K PI3K/AKT/mTOR Fasc->PI3K Inhibits ROS Intracellular ROS Fasc->ROS Scavenges AntiCyt Anti-inflammatory (IL-10) Fasc->AntiCyt Promotes NFkB NF-κB Translocation PI3K->NFkB Downregulates ProCyt Pro-inflammatory (TNF-α, IL-1β, IL-6) NFkB->ProCyt Upregulates ROS->NFkB Activates

Fascaplysin anti-inflammatory signaling pathway and cytokine modulation.

Quantitative Pharmacodynamics

To contextualize fascaplysin's potency, the following table summarizes its quantitative effects across various inflammatory and neurodegenerative targets.

Target / BiomarkerBiological ModelObserved Effect / IC50Mechanism of Action
Acetylcholinesterase (AChE) In Vitro Enzymatic AssayIC50 ≈ 1.49 - 1.5 μMNon-competitive inhibition, reducing neuroinflammation 1, 2.
TNF-α / IL-1β RAW 264.7 MacrophagesSignificant DownregulationInhibition of NF-κB and PI3K/AKT pathways 5, 4.
IL-10 RAW 264.7 MacrophagesSignificant UpregulationShifts macrophage polarization toward M2 phenotype 5.
Microglia (Iba-1) MCAO Rat Model (In Vivo)Decreased Activation AreaSuppresses central neuroinflammation and infarct size 3.

Validated Experimental Methodologies

A robust experimental design must be a self-validating system. The following protocols detail the optimal workflows for assessing fascaplysin's anti-inflammatory properties, with explicit reasoning for critical steps to ensure data integrity.

Protocol 1: In Vitro Macrophage (RAW 264.7) Anti-Inflammatory Assay

Objective : Quantify the suppression of LPS-induced cytokine release by fascaplysin. Rationale : RAW 264.7 cells are a highly reproducible murine macrophage line that robustly expresses Toll-like receptor 4 (TLR4). Using LPS ensures a standardized, massive transcriptional cascade via the MyD88/NF-κB axis.

Step-by-Step Workflow :

  • Cell Seeding : Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality: This specific density ensures cells remain in the exponential growth phase without reaching contact inhibition, which can spontaneously alter their inflammatory baseline.

  • Pre-treatment (Crucial Step) : Incubate cells with fascaplysin (0.1 μM – 5.0 μM) for 1 hour prior to stimulation. Causality: Pre-treatment allows the highly planar, lipophilic fascaplysin molecule to penetrate the cell membrane and occupy intracellular kinase pockets (e.g., PI3K) before the LPS-triggered cascade initiates.

  • LPS Stimulation : Add 1 μg/mL of LPS (E. coli O111:B4) to the wells and incubate for 24 hours. Self-Validation Control: Always include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a positive anti-inflammatory control (e.g., Dexamethasone) to benchmark assay sensitivity.

  • Quantification :

    • Supernatant: Harvest for ELISA (TNF-α, IL-6) and Griess Reagent assay (to measure Nitric Oxide production).

    • Lysate: Extract proteins using RIPA buffer with protease/phosphatase inhibitors for Western Blotting (probing for p-AKT, p-p65).

Workflow Seed 1. Cell Seeding RAW 264.7 Pretreat 2. Pre-treatment Fascaplysin (1h) Seed->Pretreat Stimulate 3. Stimulation LPS (24h) Pretreat->Stimulate Assay 4. Quantification ELISA/Western Stimulate->Assay

In vitro macrophage screening workflow for anti-inflammatory agents.

Protocol 2: In Vivo Neuroinflammation Model (Scopolamine/Aβ-induced)

Objective : Evaluate the blood-brain barrier (BBB) penetrance and central anti-inflammatory efficacy of fascaplysin derivatives 2. Rationale : Because fascaplysin exhibits potent AChE inhibition and anti-amyloid properties, testing it in an Alzheimer's Disease (AD) model validates its dual action as a neuroprotectant and anti-inflammatory agent.

Step-by-Step Workflow :

  • Animal Preparation : Use male C57BL/6 mice (8-10 weeks old). Acclimate for 7 days in a controlled environment.

  • Administration : Administer fascaplysin derivatives (e.g., 1-5 mg/kg, i.p.) daily for 14 days. On day 14, inject Aβ oligomers intracerebroventricularly (i.c.v.). Causality: Systemic administration prior to the central insult tests the prophylactic anti-inflammatory capacity and confirms BBB permeability—a critical hurdle in neuro-drug development.

  • Behavioral & Biochemical Readouts :

    • Perform Morris Water Maze to assess cognitive rescue.

    • Euthanize and extract cortical/hippocampal tissue. Perform immunohistochemistry (IHC) for Iba-1 (microglial activation marker) and GFAP (astrocyte marker) to quantify the reduction in neuroinflammation [[2]]().

Future Perspectives in Drug Development

The planar structure of fascaplysin allows for DNA intercalation, which historically raised toxicity concerns 1. However, recent structural modifications (e.g., 9-methylfascaplysin, 4-chloro fascaplysin) have significantly widened the therapeutic window 3. By targeting the PI3K/AKT/mTOR cascade and modulating macrophage responses, fascaplysin derivatives represent a promising frontier not only for oncology but for treating severe inflammatory conditions, neurodegenerative diseases like Alzheimer's 2, and even MRSA biofilm infections 5.

References

  • Source: Semantic Scholar (Molecules, 2024)
  • Source: ACS Chemical Neuroscience (2019)
  • Source: ResearchGate (Marine Drugs, 2024)
  • Source: ResearchGate (Chemico-Biological Interactions, 2017)
  • Source: Cellular Physiology and Biochemistry (2022)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Synthesis of Fascaplysin Derivatives

Executive Summary Fascaplysin, a marine-derived bis-indole alkaloid originally isolated from the sponge Fascaplysinopsis sp., has emerged as a highly potent lead compound in oncology due to its specific inhibition of cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fascaplysin, a marine-derived bis-indole alkaloid originally isolated from the sponge Fascaplysinopsis sp., has emerged as a highly potent lead compound in oncology due to its specific inhibition of cyclin-dependent kinase 4 (CDK4) and activation of the AMPK pathway [1]. However, its clinical translation has been historically bottlenecked by severe off-target toxicity. The planar pentacyclic 12H-pyrido[1,2-a:3,4-b′]diindole core of unsubstituted fascaplysin acts as a strong DNA intercalator, leading to non-selective cytotoxicity in healthy cells [2].

Recent breakthroughs in synthetic chemistry have demonstrated that introducing bulky substituents (such as 6-tert-butyl or 9-benzyloxy groups) sterically hinders DNA intercalation while preserving the molecule's affinity for CDK4[3]. This application note details the mechanistic rationale, comparative synthetic strategies, and step-by-step validated protocols for synthesizing these advanced, therapeutically promising fascaplysin derivatives.

Mechanistic Rationale & Structural Engineering

To engineer out the toxicity of fascaplysin, structural modifications must disrupt its ability to slide between DNA base pairs. Bulky substituents at the 6- or 9-positions of the pentacyclic core create a three-dimensional steric clash with the DNA double helix[4]. However, these bulky groups are often thermolabile, meaning traditional high-temperature synthetic routes degrade the very modifications designed to make the drug safe.

Mechanism Fasc Fascaplysin Core (Planar) CDK4 CDK4 Kinase (Target) Fasc->CDK4 High Affinity AMPK AMPK Pathway (Target) Fasc->AMPK Phosphorylation DNA DNA Intercalation (Off-Target Toxicity) Fasc->DNA Intercalation Bulky Bulky Derivatives (e.g., 6-tert-butyl) Bulky->CDK4 Retained Affinity Bulky->DNA Steric Hindrance (Blocks Binding) Apop Apoptosis & Cell Cycle Arrest CDK4->Apop Inhibition AMPK->Apop Activation DNA->Apop Non-selective Toxicity

Figure 1: Mechanistic pathways of Fascaplysin and the steric effect of bulky derivatives.

Evolution of Synthetic Strategies

Historically, the total synthesis of fascaplysin relied on high-temperature cyclization or microwave-assisted Minisci reactions [5]. While efficient for stable, planar molecules, heating intermediates to 220 °C cleaves thermolabile groups. To solve this, a novel Low-Temperature UV Quaternization method was developed[6]. By utilizing UV irradiation at -5 °C, researchers can bypass the high activation energy of thermal cyclization, driving C-N bond formation photochemically.

Quantitative Comparison of Synthetic Routes
Synthetic RouteKey ReagentsReaction ConditionsTarget Compound ProfileAverage Yield
Microwave-Assisted Minisci β-carboline, o-fluorobenzaldehyde, t-BuOOHMicrowave irradiation, then Py·HCl at 220 °CUnsubstituted Fascaplysin~65% (Intermediate)
Thermal Quaternization Tryptamine, 2-Haloacetophenone, I₂, DMSO110 °C (1-5 h), then cyclization at 220 °C (15 min)Stable, planar derivatives75–85%
Low-Temp UV Quaternization 1-Benzoyl-β-carboline intermediate, AcetonitrileUV irradiation at -5 °C to RT (2–9 h)Thermolabile, bulky derivatives (e.g., 6-tert-butyl)50–92%

Data summarized from[6] and [5].

Synthesis Start Tryptamine + 2-Haloacetophenone Step1 I2 / DMSO, 110°C (Kornblum Oxidation) Start->Step1 Inter 1-Benzoyl-β-carboline Intermediate Step1->Inter Yield: 40-75% Split1 Thermal Route (220°C, 15 min) Inter->Split1 High Temp Split2 UV Route (-5°C to RT, UV light) Inter->Split2 Photochemical Prod1 Stable Derivatives (e.g., Fascaplysin) Split1->Prod1 Yield: ~85% Prod2 Thermolabile Derivatives (e.g., 6-tert-butylfascaplysin) Split1->Prod2 Degradation Split2->Prod2 Yield: 50-92%

Figure 2: Synthetic workflows comparing thermal and UV-mediated quaternization routes.

Detailed Experimental Protocols

The following protocols outline the two-step synthesis of thermolabile fascaplysin derivatives. This methodology is designed as a self-validating system, ensuring intermediate integrity before proceeding to the delicate photochemical cyclization.

Protocol A: Synthesis of 1-Benzoyl-β-carboline Intermediates

Causality Check: The use of 0.8 equivalents of I₂ in DMSO is not merely for halogenation; it initiates a specific cascade reaction. First, the acetophenone is iodinated. DMSO then facilitates a Kornblum oxidation, converting the intermediate into a highly reactive phenylglyoxal. When tryptamine is introduced, a Pictet-Spengler condensation occurs, followed by oxidative aromatization to yield the β-carboline core[7].

Step-by-Step Procedure:

  • Initiation: Dissolve the substituted 2-haloacetophenone (1.0 equiv.) and I₂ (0.8 equiv.) in anhydrous DMSO.

  • Kornblum Oxidation: Stir the mixture at 110 °C for exactly 1 hour. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting acetophenone confirms the formation of the phenylglyoxal intermediate. Premature progression will drastically reduce final yields.

  • Condensation: Add tryptamine (1.0 equiv.) to the reaction vessel. Continue heating at 110 °C for 4 hours.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, followed by extraction with ethyl acetate (3 × 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the 1-benzoyl-β-carboline intermediate (Yield: 40–75%).

Protocol B: Low-Temperature UV Quaternization

Causality Check: Traditional quaternization at 220 °C provides the activation energy for cyclization but destroys bulky groups [6]. By irradiating the intermediate with UV light at low temperatures, the benzoyl carbonyl is photochemically excited, promoting an intramolecular charge transfer that drives C-N bond formation without thermal degradation.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified 1-benzoyl-β-carboline intermediate in anhydrous acetonitrile (or DMSO for specific solubility requirements).

  • Temperature Control: Cool the reaction vessel to -5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent side-product formation during irradiation.

  • Irradiation: Expose the solution to UV irradiation (standard medium-pressure mercury lamp) for 2 to 9 hours.

  • Monitoring: Track the reaction via LC-MS. The formation of the quaternary ammonium target compound will present a distinct mass shift and increased polarity.

  • Isolation: Evaporate the solvent under reduced pressure at room temperature. Precipitate the final fascaplysin derivative using cold diethyl ether and collect via vacuum filtration (Yield: 50–92%) [6].

Quality Control & Biological Validation

To ensure the protocol is a complete self-validating system, chemical synthesis must be paired with functional validation.

DNA Intercalation Assay (Thiazole Orange Displacement): Because the primary goal of synthesizing bulky derivatives (e.g., 6-tert-butylfascaplysin) is to eliminate DNA intercalation, researchers must perform a Thiazole Orange (TO) displacement assay post-synthesis. TO fluoresces strongly when bound to double-stranded DNA.

  • Validation Metric: Introducing a successfully synthesized bulky derivative should result in a minimal reduction of TO fluorescence compared to the sharp drop caused by unsubstituted fascaplysin[7],[8]. This functionally confirms that the steric hindrance engineered into the molecule is intact and operating as intended.

References

  • Tryapkin, O.A., Kantemirov, A.V., Dyshlovoy, S.A., et al. "A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives." Marine Drugs, 2023.[Link]

  • Zhidkov, M.E., et al. "Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C." Marine Drugs, 2024.[Link]

  • Sharma, V., et al. "Chemistry and biology of fascaplysin, a potent marine-derived CDK-4 inhibitor." Mini Reviews in Medicinal Chemistry, 2012.[Link]

  • Dyshlovoy, S.A., et al. "Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents." Marine Drugs, 2020.[Link]

Sources

Application

Application Note: Assessing the CDK4 Inhibitory Activity of Fascaplysin via High-Throughput Luminescent Kinase Assay

Introduction & Mechanistic Overview Cyclin-dependent kinase 4 (CDK4) is a master regulatory enzyme that governs the G1-to-S phase transition of the cell cycle. Upon mitogenic stimulation, CDK4 complexes with Cyclin D1 to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cyclin-dependent kinase 4 (CDK4) is a master regulatory enzyme that governs the G1-to-S phase transition of the cell cycle. Upon mitogenic stimulation, CDK4 complexes with Cyclin D1 to phosphorylate the retinoblastoma protein (pRb). This phosphorylation event releases E2F transcription factors, driving the expression of genes required for DNA replication. Because the hyperactivation of the CDK4/Cyclin D1 axis is a hallmark of numerous malignancies, targeting this kinase has become a cornerstone of modern oncology.

Fascaplysin, a planar marine-derived alkaloid originally isolated from the sponge Fascaplysinopsis, has emerged as a highly potent and selective CDK4 inhibitor. Mechanistically, Fascaplysin exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK4, thereby preventing the phosphorylation of pRb and inducing G1 cell cycle arrest (1[1]).

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D1 Synthesis Mitogen->CyclinD CDK4 CDK4 / Cyclin D1 Complex CyclinD->CDK4 Rb Rb Protein (Unphosphorylated) CDK4->Rb Phosphorylation pRb Phosphorylated Rb Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Fascaplysin Fascaplysin (Inhibitor) Fascaplysin->CDK4 ATP-competitive inhibition

CDK4/Cyclin D1 signaling pathway and targeted ATP-competitive inhibition by Fascaplysin.

Quantitative Data Summary: Fascaplysin Selectivity Profile

Fascaplysin demonstrates remarkable selectivity for CDK4 over closely related kinases. Its unique planar structure and positive charge drive highly specific electrostatic interactions within the CDK4 ATP-binding cleft, achieving over 1000-fold selectivity against CDK2.

Target / ModelIC50 ValueBiological Significance
CDK4 / Cyclin D1 ~0.35 - 0.4 µMPrimary molecular target; induces robust G1 cell cycle arrest (2[2],1[1]).
CDK6 / Cyclin D3 ~3.4 µMDemonstrates ~8-fold selectivity for CDK4 over the closely related CDK6 homolog[1].
CDK2 / Cyclin A ~500 µM>1000-fold selectivity over CDK2, driven by specific residues in the binding pocket[1].
Melanoma (Sk-Mel-28) 0.03 - 0.22 µMPotent anti-proliferative effect and apoptosis induction in cellular models (3[3]).

Experimental Design Rationale: The ADP-Glo™ Methodology

To accurately quantify Fascaplysin's IC50 against CDK4, we utilize the ADP-Glo™ Kinase Assay (4[4]). This selection is driven by several critical causal factors:

  • Direct Product Measurement: Unlike assays that require sequence-specific phospho-antibodies, ADP-Glo universally measures ADP, the direct byproduct of the kinase reaction.

  • Background Elimination: The assay actively depletes unreacted ATP before converting ADP back to ATP for luciferase-mediated detection. This dual-step process drastically reduces background noise, ensuring high sensitivity even at the low ATP turnover rates typical of CDK4.

  • ATP Concentration Causality: Because Fascaplysin is an ATP-competitive inhibitor, the assay's ATP concentration must be carefully calibrated. Running the reaction at or near the apparent Michaelis constant ( Km​ ) for ATP ensures that the measured IC50 accurately reflects the inhibitor's true affinity, preventing the inhibitor from being artificially outcompeted by super-physiological ATP levels.

Step-by-Step Protocol: In Vitro CDK4 Kinase Assay

Workflow Prep 1. Prepare Reagents (Kinase, ATP, Substrate) Compound 2. Add Fascaplysin (Serial Dilutions) Prep->Compound Reaction 3. Kinase Reaction (30°C, 40 min) Compound->Reaction Stop 4. Add ADP-Glo Reagent (Deplete unreacted ATP) Reaction->Stop Detect 5. Add Detection Reagent (Convert ADP to ATP) Stop->Detect Read 6. Luminescence Readout (Calculate IC50) Detect->Read

Step-by-step workflow of the ADP-Glo kinase assay for evaluating CDK4 inhibition.

Step 1: Reagent Preparation
  • Kinase Base Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.0015% Brij-35.

    • Causality: HEPES maintains physiological pH. Mg²⁺ is an essential cofactor that coordinates the phosphate groups of ATP, making it susceptible to nucleophilic attack by the substrate. DTT prevents the oxidation of critical cysteine residues in the CDK4 active site.

  • Fascaplysin Dilutions: Prepare a 3-fold serial dilution of Fascaplysin in 100% DMSO. Dilute these stocks into the Kinase Base Buffer so that the final DMSO concentration in the reaction is ≤1% (to prevent solvent-induced kinase denaturation).

Step 2: Kinase Reaction Setup (384-well plate format)
  • Add 2 µL of the Fascaplysin dilution (or vehicle control) to the designated wells.

  • Add 2 µL of purified recombinant CDK4/Cyclin D1 enzyme complex (optimized to achieve ~10% ATP conversion).

  • Incubate at room temperature for 10 minutes to allow inhibitor-enzyme pre-equilibration.

  • Initiate the reaction by adding 1 µL of a substrate/ATP mix (e.g., Rb-derived peptide substrate and ATP at its predefined Km​ ).

  • Incubate the reaction mixture at 30°C for 40 minutes[4].

Step 3: ADP-Glo Detection
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and completely degrades the remaining unreacted ATP to prevent false-positive luminescence[4].

  • Convert ADP & Detect: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30–60 minutes. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light[4].

  • Readout: Measure the luminescence using a microplate reader (integration time of 0.5–1 second per well).

Assay Validation & Quality Control (Self-Validating System)

To ensure the protocol is a self-validating system, the following internal controls must be strictly evaluated:

  • ATP-to-ADP Conversion Curve: Run a standard curve alongside the assay using known ratios of ATP and ADP (totaling the exact nucleotide concentration used in the assay). This validates that the luminescence readout is strictly linear and allows the conversion of raw Relative Luminescence Units (RLU) into absolute ADP concentrations.

  • Z'-Factor Calculation: Include multiple replicates of positive controls (maximum kinase activity, vehicle only) and negative controls (no enzyme, or a reference inhibitor like Palbociclib). Calculate the Z'-factor. A Z'-factor ≥0.5 is required to validate the assay's robustness and suitability for accurate IC50 determination.

  • Data Fitting: Plot the normalized % inhibition against the log10​ of Fascaplysin concentrations. Use non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism to derive the IC50.

References

  • Antitumour potential of BPT: a dual inhibitor of cdk4 and tubulin polymerization Source: National Institutes of Health (nih.gov) URL:[Link]

  • FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling Source: PLoS ONE (plos.org) URL:[Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Method

Application Note: Investigating Fascaplysin-Induced Ferroptosis and Immune Sensitization in Cancer Cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols Scientific Rationale & Mechanistic Overview Fascaplysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Scientific Rationale & Mechanistic Overview

Fascaplysin, a marine sponge-derived bis-indole alkaloid, has historically been investigated as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4)[1]. However, recent oncological breakthroughs have expanded its therapeutic profile, revealing a profound capacity to induce ferroptosis —an iron-dependent form of programmed cell death driven by toxic lipid peroxidation—in Non-Small Cell Lung Cancer (NSCLC) and other malignancies[2].

Unlike apoptosis, ferroptosis is morphologically and biochemically distinct, offering a critical bypass mechanism for apoptosis-resistant tumors[3]. Fascaplysin triggers ferroptosis through a multi-axis disruption of cellular redox homeostasis[2]:

  • System Xc⁻ / GPX4 Axis Suppression: Fascaplysin downregulates SLC7A11 and Glutathione Peroxidase 4 (GPX4), crippling the cell's primary lipid peroxide scavenging system[2].

  • Iron Dysregulation: It promotes the degradation of Ferritin Heavy Chain 1 (FTH1), expanding the intracellular Labile Iron Pool (Fe²⁺) and accelerating the Fenton reaction[2].

  • ER Stress Activation: Fascaplysin-induced endoplasmic reticulum (ER) stress further exacerbates GPX4 suppression and reactive oxygen species (ROS) generation[2].

Crucially, Fascaplysin also upregulates Programmed Death-Ligand 1 (PD-L1) expression in tumor cells. While PD-L1 typically suppresses T-cell activity, its targeted upregulation by Fascaplysin creates a highly synergistic vulnerability when combined with anti-PD-1 immunotherapy, turning "cold" tumors "hot"[4][5].

Mechanistic Pathway Visualization

G Fascaplysin Fascaplysin (Marine Alkaloid) ER_Stress ER Stress Activation Fascaplysin->ER_Stress induces SLC7A11 SLC7A11 Inhibition Fascaplysin->SLC7A11 downregulates FTH1 FTH1 Degradation Fascaplysin->FTH1 downregulates PDL1 PD-L1 Upregulation Fascaplysin->PDL1 upregulates GPX4 GPX4 Downregulation ER_Stress->GPX4 suppresses SLC7A11->GPX4 depletes GSH ROS Lipid ROS Accumulation GPX4->ROS fails to clear Iron Labile Iron Pool (Fe2+) FTH1->Iron releases Fe2+ Iron->ROS Fenton reaction Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis lipid peroxidation Immuno Enhanced Anti-PD-1 Efficacy PDL1->Immuno sensitizes T-cells

Fig 1: Mechanistic pathway of Fascaplysin-induced ferroptosis and immune sensitization in NSCLC.

Self-Validating Experimental Protocols

To rigorously investigate Fascaplysin-induced ferroptosis, an orthogonal testing approach is required. The following protocols are designed with built-in causality checks (pharmacological rescue) to ensure high-confidence data.

Protocol A: Phenotypic Validation via Pharmacological Rescue

Scientific Rationale: Because Fascaplysin can induce both apoptosis and ferroptosis[2], you must isolate the ferroptotic fraction of cell death. By co-administering specific inhibitors—Ferrostatin-1 (a lipid ROS scavenger) and Deferoxamine (an iron chelator)—you can confirm that cytotoxicity is specifically driven by iron-dependent lipid peroxidation.

Step-by-Step Workflow:

  • Seeding: Seed A549 (NSCLC) cells in a 96-well plate at 5×103 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (The Causality Check): Pre-treat designated wells for 2 hours with:

    • Ferrostatin-1 (Fer-1, 1 µM) – Validates lipid ROS dependency.

    • Deferoxamine (DFO, 50 µM) – Validates iron dependency.

    • Z-VAD-FMK (20 µM) – Controls for the apoptotic fraction.

  • Fascaplysin Treatment: Add Fascaplysin (0.5 µM – 2.5 µM dose-response) to the wells. Incubate for 24–48 hours.

  • Viability Assay: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm using a microplate reader.

  • Interpretation: A significant restoration of cell viability in the Fer-1 and DFO groups compared to the Fascaplysin-only group confirms the induction of ferroptosis.

Protocol B: Ratiometric Quantification of Lipid Peroxidation

Scientific Rationale: BODIPY™ 581/591 C11 is a lipophilic dye that integrates into cell membranes. Upon oxidation by lipid ROS (the hallmark executioner of ferroptosis), its emission shifts from ~590 nm (red) to ~510 nm (green). This ratiometric shift provides a highly specific, quantitative measure of lipid peroxidation.

Step-by-Step Workflow:

  • Treatment: Treat A549 cells in 6-well plates with Fascaplysin (with and without Fer-1 rescue) for 24 hours.

  • Staining: Wash cells with PBS and add 2 µM BODIPY™ 581/591 C11 in serum-free media. Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells 3x with PBS to remove excess dye. Trypsinize, centrifuge, and resuspend in 300 µL FACS buffer (PBS + 1% BSA).

  • Flow Cytometry: Analyze using a flow cytometer. Excite at 488 nm. Record fluorescence in the FITC channel (oxidized, green) and PE channel (reduced, red).

  • Data Analysis: Calculate the ratio of Green/Red mean fluorescence intensity (MFI). An increased ratio indicates active lipid peroxidation.

Protocol C: Intracellular Labile Iron Pool (LIP) Measurement

Scientific Rationale: Fascaplysin downregulates FTH1, releasing stored iron[2]. FerroOrange is a live-cell fluorescent probe that specifically reacts with intracellular Fe²⁺ (but not Fe³⁺), providing a direct readout of the labile iron pool fueling the Fenton reaction.

Step-by-Step Workflow:

  • Preparation: Plate cells in a glass-bottom confocal dish. Treat with Fascaplysin for 24 hours.

  • Washing: Wash cells 3x with HBSS (serum and phenol-red free) to remove extracellular iron traces.

  • Staining: Add 1 µM FerroOrange working solution. Incubate for 30 minutes at 37°C. Do not wash the cells after incubation, as the probe is dynamic.

  • Imaging: Image immediately using a confocal laser scanning microscope (Ex: 543 nm, Em: 580 nm). Quantify relative fluorescence units (RFU) using ImageJ.

Representative Quantitative Data Summary

To aid in experimental planning, the table below summarizes the expected quantitative shifts when investigating Fascaplysin (Fasc) at a 2 µM concentration in NSCLC models, based on established literature baselines[1][2].

Assay / BiomarkerControl GroupFasc (2 µM)Fasc + Fer-1 (1 µM)Fasc + DFO (50 µM)Interpretation
Cell Viability (CCK-8) 100%~40%~85%~80%Cytotoxicity is heavily rescued by ferroptosis inhibitors.
Lipid ROS (BODIPY C11) 1.0x (Baseline)4.5x Increase1.2xN/AFascaplysin drives massive lipid peroxidation.
Labile Fe²⁺ (FerroOrange) 1.0x (Baseline)3.2x IncreaseN/A1.1xFTH1 degradation releases free iron.
GPX4 Protein Expression 1.0x (Baseline)0.3x (Depleted)0.3x0.3xUpstream target; inhibitors block downstream execution, not GPX4 loss.
PD-L1 Protein Expression 1.0x (Baseline)3.8x Increase3.5x IncreaseN/AFascaplysin primes the tumor for anti-PD-1 therapy.

In Vivo Considerations & Immunotherapy Synergy

When transitioning from in vitro assays to in vivo models, researchers must account for Fascaplysin's dual-action mechanism. Because Fascaplysin drastically upregulates PD-L1 expression[4], it is highly recommended to design syngeneic mouse models (e.g., Lewis Lung Carcinoma cells in C57BL/6 mice) rather than relying solely on immunocompromised xenografts.

Recommended In Vivo Workflow:

  • Establish subcutaneous tumors in syngeneic mice.

  • Randomize into four arms: Vehicle, Fascaplysin alone, Anti-PD-1 alone, and Fascaplysin + Anti-PD-1.

  • Monitor tumor volume and extract tumors post-treatment to perform Immunohistochemistry (IHC) for 4-HNE (a marker of lipid peroxidation/ferroptosis) and CD8+ T-cell infiltration to validate the synergistic immune response[5].

References

  • Luo, et al. "Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression." National Center for Biotechnology Information (NIH/PMC).
  • "The dual role of the crosstalk between autophagy and ferroptosis in lung cancer treatment." Spandidos Publications.
  • "Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression." PubMed.
  • "Ferroptosis: a new mechanism of traditional Chinese medicine for cancer treatment." Frontiers in Pharmacology.
  • "A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives." MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Support Center: Fascaplysin Structural Modification &amp; Toxicity Reduction

Welcome to the Technical Support Center for the structural optimization of the marine alkaloid Fascaplysin. As a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and other critical oncogenic targets, native fascaplys...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural optimization of the marine alkaloid Fascaplysin. As a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and other critical oncogenic targets, native fascaplysin holds immense therapeutic potential. However, its clinical translation is often bottlenecked by severe non-specific cytotoxicity.

This guide is designed for drug development professionals and researchers. It provides mechanistic FAQs, troubleshooting workflows, and self-validating protocols to help you successfully synthesize and validate fascaplysin derivatives with widened therapeutic windows.

Core FAQs: Mechanistic Insights & Causality

Q: Why does native fascaplysin exhibit such high non-specific toxicity in normal cell lines? A: The toxicity is primarily driven by the molecule's highly planar 12H-pyrido[1,2-a:3,4-b']diindole ring system. This flat, aromatic architecture allows fascaplysin to act as a powerful DNA intercalator, inserting itself between base pairs, altering DNA conformation, and causing non-specific cell death1[1].

Q: What are the primary structural modification strategies to decouple CDK4 inhibition from DNA intercalation? A: There are two field-proven strategies:

  • Breaking Planarity (Ring D Modification): By opening or modifying Ring D, you create non-planar tetrahydro-β-carboline analogs (e.g., BPT). These analogs retain the necessary geometry to bind the CDK4 active pocket but physically cannot intercalate into the DNA double helix 2[2].

  • Steric Hindrance: Introducing bulky substituents (like a tert-butyl group at C-6 or C-7) creates steric clashes that prevent the molecule from sliding between DNA base pairs 3[3].

Q: If we successfully eliminate DNA intercalation, will all non-specific cytotoxicity disappear? A: Not necessarily. Recent structure-activity relationship (SAR) studies on 6-tert-butylfascaplysin revealed that while DNA intercalation was significantly mitigated, the compound remained highly cytotoxic 3[3]. This indicates that fascaplysin induces metabolic stress through other potent kinase targets, such as VEGFR2 and TRKA, which subsequently downregulate the PI3K/AKT/mTOR survival pathways 4[4].

G Fasc Native Fascaplysin (Planar) Mod Structural Modification (Ring D Break / Bulky Groups) Fasc->Mod Synthesis DNA DNA Intercalation Fasc->DNA Causes CDK4 CDK4 Inhibition Fasc->CDK4 VEGFR VEGFR2 / TRKA Inhibition Fasc->VEGFR Deriv Fascaplysin Derivatives (Non-planar) Mod->Deriv Deriv->DNA Reduced/Eliminated Deriv->CDK4 Retained Deriv->VEGFR Retained Tox Non-specific Toxicity DNA->Tox Apop Targeted Apoptosis (Cancer Cells) CDK4->Apop VEGFR->Apop

Fig 1: Fascaplysin modification pathways decoupling CDK4/VEGFR2 inhibition from DNA intercalation.

Troubleshooting Guide: Synthesis & Validation

Issue 1: High degradation rates of synthesized intermediates (e.g., 9-hydroxyfascaplysin).

  • Root Cause: Standard thermal quaternization methods provide the energy for ring closure but simultaneously degrade thermolabile intermediates.

  • Solution: Switch to Low-Temperature UV Quaternization . UV irradiation (365 nm) bypasses the thermal activation barrier, allowing cyclization at -20°C, thereby trapping the kinetic product intact without thermal degradation.

Issue 2: Inconsistent or noisy DNA intercalation data using standard Ethidium Bromide (EtBr) assays.

  • Root Cause: Planar alkaloids often exhibit overlapping fluorescence spectra with EtBr, leading to high background noise and false positives.

  • Solution: Implement the Thiazole Orange (TO) Displacement Assay . TO is virtually non-fluorescent in free solution but exhibits a >1000-fold fluorescence enhancement upon DNA binding. It provides a much cleaner signal-to-noise ratio for competitive displacement 5[5].

Workflow Step1 Step 1: Synthesis Low-Temp UV Quaternization Step2 Step 2: DNA Intercalation Thiazole Orange Displacement Step1->Step2 Step3 Step 3: Kinase Assay CDK4/VEGFR2 Specificity Step2->Step3 Step4 Step 4: Cytotoxicity MTT Assay on Cancer vs Normal Step3->Step4

Fig 2: Sequential workflow for synthesizing and validating non-planar fascaplysin derivatives.

Standardized Experimental Protocols

Protocol A: Low-Temperature UV Quaternization for Thermolabile Derivatives

This protocol utilizes photochemistry to force ring closure without the destructive heat of standard refluxing, establishing a self-validating synthesis loop via TLC monitoring.

  • Preparation: Dissolve the starting material (e.g., 9-benzyloxyfascaplysin) in anhydrous acetonitrile (10 mg/mL). Causality: Anhydrous conditions prevent hydrolytic side reactions during UV excitation.

  • Deoxygenation: Purge the solution with Argon gas for 15 minutes. Causality: Eliminates reactive oxygen species (ROS) that cause unwanted photo-oxidation of the alkaloid scaffold.

  • Irradiation: Place the reaction vessel in a cooling bath at -20°C. Irradiate with a 365 nm UV lamp for 4 hours.

  • Validation: Monitor the reaction hourly via Thin Layer Chromatography (TLC) (Dichloromethane:Methanol, 9:1). The disappearance of the starting material validates successful quaternization.

  • Purification: Quench the reaction and purify the resulting quaternary ammonium salt via flash chromatography.

Protocol B: Thiazole Orange (TO) Displacement Assay

A self-validating optical system to quantify the exact DNA-intercalating affinity of your new derivatives.

  • Reagent Setup: Prepare a working solution containing 1 µM double-stranded calf thymus DNA and 2 µM Thiazole Orange in a physiological buffer (pH 7.4).

  • Baseline Establishment: Measure baseline fluorescence (Excitation: 500 nm, Emission: 530 nm). This represents the 100% bound state.

  • Titration: Add the synthesized fascaplysin derivative in increasing concentrations (0.1 µM to 50 µM).

  • Equilibration & Measurement: Allow 10 minutes of equilibration per dose, then measure fluorescence. Causality: As the derivative intercalates, it competitively displaces TO into the solution, causing a sharp drop in fluorescence.

  • Self-Validation Control: Run a parallel titration using Propidium Iodide (a known strong intercalator) as a positive control. If Propidium Iodide fails to drop fluorescence, the DNA/TO complex has degraded.

  • Analysis: Calculate the EC50 (the derivative concentration required to reduce TO fluorescence by 50%).

Quantitative Data Summary

The following table summarizes the structural modifications and their resulting pharmacological profiles, allowing for rapid comparison of derivative efficacy 6[6].

CompoundStructural ModificationCDK4 IC50 (µM)DNA Intercalation (EC50)Cytotoxicity / Selectivity Profile
Native Fascaplysin Planar 5-ring system~0.35High (Strong displacement)High non-specific toxicity
BPT Ring D broken (Non-planar)~10.0NoneHigh selectivity to cancer cells
6-tert-butylfascaplysin Bulky group at C-6RetainedSignificantly ReducedRetains high cytotoxicity
3,10-dibromofascaplysin Halogenation at C-3 and C-10RetainedModerateHigh selectivity for prostate cancer

References

  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. Frontiers.
  • Antitumour potential of BPT: a dual inhibitor of cdk4 and tubulin polymeriz
  • A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Deriv
  • Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1 and Inhibition of VEGFR2 and TRKA. Semantic Scholar.
  • Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI.
  • DNA intercalating activity of the synthesized fascaplysin derivatives.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Fascaplysin for In Vivo Studies

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of Fascaplysin. Due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of Fascaplysin. Due to its inherent physicochemical properties, achieving therapeutic plasma concentrations of this potent marine alkaloid can be a significant hurdle. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges, optimize your formulation strategies, and design robust in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Fascaplysin and what is its therapeutic potential?

Fascaplysin is a pentacyclic alkaloid first isolated from the marine sponge Fascaplysinopsis bergquist.[1] It has garnered significant interest in oncology and other fields due to its broad spectrum of biological activities. Its primary anti-tumor mechanism is the selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[1][2][3] Fascaplysin and its derivatives have demonstrated potent cytotoxic activity against numerous cancer cell lines, including small cell lung cancer, and have shown potential as antibacterial, antifungal, and anti-Alzheimer agents.[1][4][5]

Q2: Why is the bioavailability of Fascaplysin a major challenge for in vivo research?

The clinical development of Fascaplysin is primarily hampered by two factors:

  • Poor Aqueous Solubility: Like many marine-derived natural products, Fascaplysin is poorly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[6][7] Approximately 40% of new chemical entities exhibit poor water solubility, making this a common challenge in drug development.[7]

  • Planar Structure and Toxicity: The planar structure of Fascaplysin allows it to intercalate with DNA, which contributes to its cytotoxicity but also raises concerns about off-target toxicity and a narrow therapeutic window.[1][5][8] This structural feature necessitates precise delivery to target tissues to minimize systemic exposure and adverse effects.

Q3: What are the principal strategies to enhance the bioavailability of compounds like Fascaplysin?

To overcome the challenges of poor solubility and permeability, several formulation strategies can be employed. These techniques aim to increase the dissolution rate, enhance absorption across the intestinal epithelium, or protect the drug from pre-systemic metabolism.[9] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate.[6][7][10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways.[10][11]

  • Nanoformulations: Using nanocarriers such as liposomes or polymeric nanoparticles can protect the drug from degradation, improve solubility, and even enable targeted delivery.[12][13][14]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can create a hydrophilic exterior around the hydrophobic drug, enhancing its solubility and stability.[6][15]

  • Co-administration with Absorption Enhancers: Using excipients that transiently open tight junctions in the intestinal epithelium can improve paracellular transport.[16][17]

Q4: How can I accurately measure Fascaplysin concentration in plasma to determine bioavailability?

Validating a robust analytical method is a critical prerequisite for any pharmacokinetic (PK) study.[18] Two primary methods have been successfully developed and validated for quantifying Fascaplysin in plasma:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a straightforward method involving a simple plasma extraction followed by isocratic HPLC analysis. It offers good precision and sensitivity for initial PK assessments.[19][20]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers higher sensitivity and specificity, making it ideal for studies requiring lower limits of quantification.[21]

The table below compares key parameters of published methods.

ParameterHPLC-UV Method[19]UPLC-MS/MS Method[21]
Matrix Mouse PlasmaRat Plasma
Linearity Range 0.25 - 20 µg/mL1 - 500 ng/mL
Limit of Quantification (LOQ) 107.1 ng/mL1 ng/mL
Sample Preparation Solid Phase Extraction (C8 cartridge)Protein Precipitation
Internal Standard Not specifiedMethylfascaplysin
Primary Application Preliminary PK studiesDefinitive PK studies

Troubleshooting Guide 1: Formulation & Solubility Enhancement

This section addresses common issues encountered when developing a formulation to improve Fascaplysin's solubility and absorption.

Q: My simple aqueous suspension of Fascaplysin shows negligible plasma levels. Which formulation strategy should I try first?

A: For a compound with poor aqueous solubility like Fascaplysin, moving beyond a simple suspension is critical. The choice of a primary strategy depends on available resources and the specific goals of your in vivo study. A logical starting point is to enhance solubility and dissolution rate. We recommend exploring Cyclodextrin Complexation or a Lipid-Based Formulation .

Strategy 1: Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22] They can encapsulate hydrophobic guest molecules like Fascaplysin, forming an "inclusion complex."[15][23] This complex effectively masks the hydrophobicity of the drug, significantly increasing its apparent water solubility and dissolution rate.[24][25] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose due to the suitable size of their cavity for encapsulating alkaloid structures.[15][24]

  • Molar Ratio Determination: Start by preparing complexes at different molar ratios of Fascaplysin to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubility enhancement.

  • Dissolution of Host: Dissolve the required amount of HP-β-CD in deionized water with gentle heating (40-50°C) and stirring.

  • Dissolution of Guest: In a separate container, dissolve Fascaplysin in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Complexation: Slowly add the Fascaplysin solution dropwise to the stirred HP-β-CD aqueous solution.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it for 48 hours to obtain a solid powder of the Fascaplysin-CD complex.

  • Characterization: Confirm complex formation using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).[23] Most importantly, test the aqueous solubility of the resulting powder compared to the unformulated drug.

Strategy 2: Lipid-Based Formulations (e.g., SEDDS)

Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation (such as the conditions in the GI tract).[11] Fascaplysin, being lipophilic, can be dissolved in the lipid phase. Upon emulsification in the gut, the drug is presented in a solubilized state within tiny oil droplets, providing a large surface area for absorption.[10]

SEDDS_Mechanism cluster_0 In Vitro (Dosage Form) cluster_1 In Vivo (GI Tract) A Fascaplysin dissolved in Oil + Surfactant + Co-solvent (SEDDS Pre-concentrate) B Dispersion in GI Fluids A->B Oral Administration C Spontaneous Emulsification (Forms o/w microemulsion) B->C D Fascaplysin in solubilized state (Large surface area) C->D E Enhanced Absorption (Intestinal Wall) D->E

Caption: Workflow of a SEDDS formulation for Fascaplysin.

Troubleshooting Guide 2: Advanced Formulation & PK Assessment

Q: My initial formulation (e.g., cyclodextrin complex) provided only a modest increase in bioavailability. What are the next steps?

A: A modest improvement suggests that while solubility may have increased, other barriers like poor membrane permeability or pre-systemic metabolism might be limiting absorption. Advanced strategies like nanoformulations are the logical next step.

Strategy 3: Nanoformulations (Liposomes)

Causality: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic drug like Fascaplysin, it would partition into the lipid bilayer. Liposomes can protect the drug from the harsh environment of the GI tract, and their surface can be modified to enhance uptake by intestinal cells.[6][17] Nano-based approaches are increasingly used for marine-derived metabolites to overcome delivery challenges.[12][26]

  • Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a phospholipid (e.g., DSPC), cholesterol (for stability), and a PEGylated lipid (e.g., DSPE-PEG2000, to increase circulation time).

  • Film Formation: Dissolve Fascaplysin and the selected lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall. Ensure all solvent is removed by keeping it under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs). The buffer should be pre-heated above the phase transition temperature of the primary lipid.

  • Size Reduction (Homogenization): To produce small, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This is typically done by:

    • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Sonication: Using a probe or bath sonicator.

  • Purification: Remove any unencapsulated Fascaplysin by dialysis, size exclusion chromatography, or ultracentrifugation.[27]

  • Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).

ProblemPotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency Drug precipitating out during hydration; Insufficient lipid concentration; Poor drug-lipid interaction.Increase lipid-to-drug ratio; Try a different hydration buffer or pH; Use an alternative loading method (e.g., remote loading if applicable).
Large Particle Size / High PDI Incomplete hydration; Inefficient size reduction.Ensure hydration temperature is above lipid Tc; Increase the number of extrusion cycles; Optimize sonication time and power.
Formulation Instability (Aggregation) Suboptimal surface charge; Insufficient PEGylation; Hydrolysis of lipids.Adjust the pH of the buffer; Incorporate charged lipids (e.g., DSPG); Increase the molar percentage of PEGylated lipid; Store at 4°C.
Q: How should I design a preliminary pharmacokinetic (PK) study to evaluate my new formulation?

A: A well-designed PK study is essential to quantify the improvement in bioavailability. The goal is to compare the plasma concentration-time profile of your new formulation against a control (e.g., an unformulated suspension).

PK_Workflow cluster_A cluster_D cluster_H A Phase 1: Preparation B Prepare Fascaplysin Formulations (e.g., Control Suspension vs. Liposomal) C Validate Analytical Method (e.g., UPLC-MS/MS) J Sample Extraction & Quantification (Measure Fascaplysin concentration) C->J Method Transfer D Phase 2: In-Vivo Study E Animal Acclimatization (e.g., C57Bl/6 mice or SD rats) F Dosing (Oral Gavage) G Serial Blood Sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) E->F F->G I Plasma Isolation (Centrifugation) G->I Collect Samples H Phase 3: Analysis K Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, T½) I->J J->K

Sources

Troubleshooting

Optimizing Fascaplysin treatment duration in cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter highly variable results when working with marine-derived alkaloids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter highly variable results when working with marine-derived alkaloids.

Fascaplysin is a classic "double-edged sword" in cell culture. At sub-micromolar concentrations, it is a highly selective Cyclin-Dependent Kinase 4 (CDK4) inhibitor. However, due to its planar pentacyclic structure, exceeding optimal concentrations or treatment durations rapidly shifts its mechanism of action toward non-specific DNA intercalation and massive cytotoxicity.

This guide is designed to help you optimize treatment durations, understand the causality behind your cellular phenotypes, and implement self-validating experimental workflows.

The Causality of Time and Dose: Mechanism of Action

To optimize your treatment duration, you must first understand that Fascaplysin does not trigger a single event; it initiates a time-dependent cascade. Short-term exposures (3–8 hours) are required to capture primary kinase inhibition, whereas long-term exposures (24–72 hours) are necessary to observe terminal phenotypic changes like cell cycle arrest, 1[1].

G cluster_short Short-Term Exposure (3-8h) cluster_long Long-Term Exposure (24-72h) Fasc Fascaplysin CDK4 CDK4/Cyclin D1 Complex Specific Inhibition Fasc->CDK4 IC50 ~0.35 µM ROS Reactive Oxygen Species (ROS) Accumulation Fasc->ROS Dose-dependent G1 G0/G1 Cell Cycle Arrest CDK4->G1 pRb hypophosphorylation Apop Mitochondrial Apoptosis (Bax/Bcl2, Caspases) ROS->Apop Cytochrome c release Ferro Ferroptosis (Fe2+, GPX4↓) ROS->Ferro Lipid peroxidation

Time-dependent signaling pathways and phenotypic outcomes induced by Fascaplysin treatment.

Quantitative Data: Time-Course & Cytotoxicity Matrix

Different cell lines exhibit distinct sensitivities to Fascaplysin. Use the table below to establish your baseline treatment duration and working concentrations before fine-tuning.

Cell LineCancer TypePrimary PhenotypeOptimal DurationIC50 / Working Conc.
A549 NSCLCG0/G1 Arrest, Apoptosis & Ferroptosis24h – 48h0.6 – 2.0 µM
NCI-H526 SCLCApoptosis, S-phase arrest (high dose)72h0.2 – 1.5 µM
A375 MelanomaKinase Inhibition (CDK4)8h – 48h0.03 – 0.22 µM
SH-SY5Y NeuroblastomaCytotoxicity / Oxidative Stress24h0.09 – 0.18 µM

(Data synthesized from 2[2], 3[3], and4[4]).

Self-Validating Protocol: Biphasic Fascaplysin Treatment Assay

To prevent false positives and ensure your observed phenotypes are directly caused by Fascaplysin's specific mechanisms, implement this self-validating biphasic workflow.

Step 1: Cell Synchronization (T = -24h)

  • Action: Seed cells and culture in serum-free media for 24 hours.

  • Causality: CDK4 drives the G1/S transition. If you treat asynchronous cells, the G1 arrest effect of CDK4 inhibition is masked by cells already in the S or G2 phase. Serum starvation synchronizes the population in G0/G1.

  • Validation Check: Run a propidium iodide (PI) flow cytometry control; >80% of your cells should be in G0/G1.

Step 2: Target Engagement Phase (T = 0 to 8h)

  • Action: Replace with 10% FBS media containing 0.5 µM Fascaplysin (or your cell line's specific IC50).

  • Causality: Serum re-addition stimulates cell cycle entry, creating a strict dependency on CDK4. Fascaplysin acts as a5[5].

  • Validation Check: Harvest a parallel control well at the 6-hour mark. Perform a Western blot for Ser795-phosphorylated Retinoblastoma protein (p-Rb). A significant decrease in p-Rb confirms the drug is actively hitting its primary target before secondary toxicity occurs[3].

Step 3: Phenotypic Execution Phase (T = 24h to 48h)

  • Action: Maintain treatment. Add specific pathway inhibitors (10 µM Z-VAD-FMK for apoptosis; 10 µM Ferrostatin-1 for ferroptosis) to parallel validation wells.

  • Causality: Prolonged exposure leads to ROS accumulation, lipid peroxidation, and mitochondrial outer membrane permeabilization (MOMP).

  • Validation Check: Perform Annexin V/PI staining. If Z-VAD-FMK rescues the cells, apoptosis is occurring. If Ferrostatin-1 rescues them, ferroptosis is occurring. This dual-rescue setup definitively self-validates the mechanism of cell death[1].

Troubleshooting & FAQs

Q: Why do my cells show massive necrosis at 24 hours instead of the expected G0/G1 cell cycle arrest? A: You are likely exceeding the specific CDK4 inhibitory concentration. Fascaplysin has an IC50 of ~0.35 µM for CDK4[5]. At concentrations >1.5 µM, its planar structure allows it to act as a DNA intercalator, triggering rapid, non-specific cytotoxicity and completely bypassing the cell cycle arrest phase[3]. Reduce your concentration and check target engagement at 6 hours.

Q: How can I isolate the ferroptotic effects of Fascaplysin from apoptosis in my cultures? A: Fascaplysin induces both mitochondrial apoptosis and ferroptosis simultaneously via 1[1]. To isolate ferroptosis, pretreat your cultures with the pan-caspase inhibitor Z-VAD-FMK (10 µM) to block the apoptotic cascade. Then, measure lipid peroxidation (e.g., using BODIPY 581/591 C11) and monitor the downregulation of GPX4 and SLC7A11 via Western blot at the 24-hour mark[1].

Q: I'm observing a rebound in cell viability and AKT phosphorylation after 48 hours. Is the drug degrading in the media? A: It is highly unlikely to be drug degradation; you are observing a biological feedback loop. Prolonged CDK4 inhibition by Fascaplysin can trigger6[6]. To prevent this pro-survival rebound, limit your treatment duration to 24 hours, or co-administer an AKT inhibitor (e.g., LY294002) for longer viability assays[6].

References

  • Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression.National Institutes of Health (NIH) / PMC.
  • Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circul
  • Fascaplysin Sensitizes Anti-Cancer Effects of Drugs Targeting AKT and AMPK.National Institutes of Health (NIH) / PMC.
  • FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights
  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma.
  • Fascaplysin Derivatives Are Potent Multitarget Agents against Alzheimer's Disease: in Vitro and in Vivo Evidence.ACS Chemical Neuroscience.

Sources

Optimization

Fascaplysin Experimental Support Center: Managing Off-Target Toxicity &amp; Specificity

Overview & Mechanistic Causality Fascaplysin is a potent marine-derived alkaloid widely utilized in oncology research for its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4)[1]. By binding to the ATP-binding poc...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

Fascaplysin is a potent marine-derived alkaloid widely utilized in oncology research for its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4)[1]. By binding to the ATP-binding pocket of CDK4, it prevents the phosphorylation of the retinoblastoma protein (Rb), effectively arresting the cell cycle at the G1/S transition[1].

However, researchers frequently encounter severe off-target toxicity when using native fascaplysin in vitro and in vivo. The causality behind this toxicity lies in the molecule's physical architecture. Fascaplysin possesses a highly planar 12H-pyrido[1,2-a:3,4-b']diindole ring system[2]. While this flat structure allows it to dock into the CDK4 active site, it also enables the molecule to act as a powerful DNA intercalator, slipping between DNA base pairs and causing non-selective DNA fragmentation and apoptosis in healthy cells[2][3]. Furthermore, fascaplysin triggers compensatory stress responses, including the hyperphosphorylation of AKT and AMPK pathways, which can confound experimental results[4].

G Fascaplysin Fascaplysin (Planar Alkaloid) CDK4 CDK4 Inhibition (Targeted Effect) Fascaplysin->CDK4 DNA DNA Intercalation (Off-Target Toxicity) Fascaplysin->DNA AKT AKT/AMPK Activation (Stress Response) Fascaplysin->AKT G1_Arrest G1/S Phase Arrest CDK4->G1_Arrest Apoptosis Non-Selective Cell Death DNA->Apoptosis

Fascaplysin's primary CDK4 inhibition versus off-target DNA intercalation and kinase modulation.

Quantitative Data: Specificity vs. Toxicity

To manage off-target effects, it is critical to understand the concentration thresholds and structural variants of fascaplysin. The table below summarizes the quantitative pharmacological profile of native fascaplysin compared to its modified analogs and combination therapies.

Compound / ConditionPrimary TargetIC50 / Effective DoseOff-Target Toxicity Profile
Native Fascaplysin CDK4 Inhibition~0.35 µM[4]High: Severe DNA intercalation and broad cytotoxicity[2].
3,10-dibromofascaplysin CDK4 / MetabolismSubmicromolarModerate: Improved selectivity; reduced membrane destruction[3].
Non-planar Analogs (e.g., Tetrahydro-β-carboline)CDK4 InhibitionVariable (Compound-dependent)Low: Broken D-ring prevents DNA intercalation[5].
Fascaplysin + Afatinib CDK4 + EGFRSynergistic (Lowered dose)Reduced: Lower required dose minimizes concentration-dependent toxicity[4].

Troubleshooting Guide & FAQs

Q: Why do my healthy control cells die when treated with Fascaplysin at concentrations above 1 µM? A: This is a direct result of concentration-dependent DNA intercalation. While fascaplysin selectively inhibits CDK4 at low submicromolar concentrations (~0.35 µM), exceeding this threshold saturates the kinase targets and forces the excess planar molecules to intercalate into the DNA of both malignant and healthy cells[3][4]. Solution: Strictly maintain dosing below 0.5 µM for targeted CDK4 studies, or switch to non-planar analogs[5].

Q: How can I maintain CDK4 inhibition while eliminating DNA intercalation? A: Structural modification is the most definitive solution. By synthesizing non-planar tetrahydro-β-carboline analogs, you break the D-ring of the fascaplysin skeleton[5]. Causally, this removes the flat architecture required to slip between DNA base pairs, while preserving the specific hydrogen bonding and hydrophobic interactions necessary to block the CDK4 active site[5].

Q: My target cells show hyperphosphorylation of AKT when treated with Fascaplysin. Is this an experimental artifact? A: No, this is a documented off-target stress response. Fascaplysin treatment induces a cellular survival mechanism that increases the phosphorylation of protein kinase B (AKT) and AMPK[2][4]. Because these pathways promote cell survival, they can mask the drug's true apoptotic efficacy. Solution: Co-administer a PI3K/AKT inhibitor or an EGFR inhibitor (like Afatinib) to synergistically block this compensatory signaling[4].

Experimental Protocols: Validating Specificity

To ensure your experimental system is self-validating, you must actively measure and control for off-target effects. Below are two highly recommended protocols for managing fascaplysin toxicity.

Protocol A: Fluorescent Intercalator Displacement (FID) Assay

Purpose: To quantitatively validate whether a synthesized fascaplysin derivative has successfully reduced off-target DNA intercalation compared to the native planar molecule[3]. Causality & Validation: Thiazole Orange (TO) is a dye that lacks fluorescence in solution but fluoresces intensely when intercalated into double-stranded DNA (dsDNA). If your fascaplysin analog intercalates DNA, it will competitively displace TO, causing a measurable drop in fluorescence. Propidium Iodide (PI) must be used as a positive control to self-validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working buffer of 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl. Prepare a 1 µM solution of dsDNA (e.g., calf thymus DNA) and a 2 µM solution of Thiazole Orange (TO).

  • Complex Formation: Mix the dsDNA and TO in the buffer. Incubate in the dark for 15 minutes at room temperature to allow the TO-DNA complex to form.

  • Baseline Validation: Transfer 100 µL of the complex to a black 96-well microplate. Measure baseline fluorescence (Excitation: 500 nm, Emission: 530 nm). This represents 0% displacement.

  • Competitor Titration: Add native fascaplysin (control) and your non-planar derivatives at increasing concentrations (0.1 µM to 50 µM) to separate wells. Add Propidium Iodide to a separate set of wells as a positive validation control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes to allow competitive displacement of TO.

  • Measurement & Analysis: Read the fluorescence again. Calculate the IC50 (the concentration of the compound required to reduce the fluorescence by 50%). Interpretation: A higher IC50 indicates lower off-target DNA intercalation.

G Step1 1. Form TO-DNA Complex (High Signal) Step2 2. Add Fascaplysin (Competitor) Step1->Step2 Step3 3. TO Displacement (Signal Drop) Step2->Step3 Step4 4. Calculate IC50 of Intercalation Step3->Step4

Step-by-step workflow for the Fluorescent Intercalator Displacement (FID) assay.

Protocol B: Combination Therapy Screening for Dose Reduction

Purpose: To lower the required effective dose of fascaplysin by exploiting synergistic pathways, thereby minimizing concentration-dependent DNA intercalation and toxicity[4]. Causality & Validation: By combining fascaplysin with an EGFR inhibitor (e.g., Afatinib), you block the compensatory survival pathways (AKT/ERK) triggered by fascaplysin[4]. The protocol is self-validating because it includes single-agent baselines to prove that the combination effect is synergistic, not merely additive.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., NSCLC lines) in a 96-well plate at an optimized density (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Drug Matrix Preparation: Prepare serial dilutions of native fascaplysin (0.05 µM to 1 µM) and Afatinib (0.1 µM to 5 µM).

  • Co-Treatment: Treat the cells using a checkerboard matrix format. Ensure you include single-agent fascaplysin wells, single-agent Afatinib wells, and vehicle control (DMSO) wells to self-validate the baseline toxicity.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • Viability Assessment: Add MTT reagent (2 mg/mL) to each well. Incubate for 2-4 hours, remove the medium, and dissolve the formazan crystals in DMSO. Read absorbance at 490 nm.

  • Synergy Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy. Identify the lowest concentration of fascaplysin that achieves >80% cell death when combined with Afatinib, effectively bypassing high-dose off-target toxicity.

References

  • Source: mdpi.
  • Source: d-nb.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Efficacy of Novel Fascaplysin Derivatives: A Comparative Guide

For drug development professionals and oncology researchers, overcoming chemoresistance and off-target toxicity remains a critical bottleneck. Fascaplysin, a marine-derived 12H-pyrido[1,2-a:3,4-b′]diindole alkaloid, has...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and oncology researchers, overcoming chemoresistance and off-target toxicity remains a critical bottleneck. Fascaplysin, a marine-derived 12H-pyrido[1,2-a:3,4-b′]diindole alkaloid, has long been recognized as a potent, specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4)[1]. However, the planar structure of native fascaplysin leads to significant DNA intercalation, resulting in non-specific cytotoxicity that limits its clinical viability.

Recent structural optimization efforts have yielded non-planar and halogenated derivatives—such as 3,10-dibromofascaplysin and 9-phenylfascaplysin—that drastically reduce DNA intercalation while maintaining or enhancing targeted anticancer efficacy. This guide objectively compares the performance of these novel derivatives against standard-of-care alternatives and provides field-proven, self-validating experimental workflows for their preclinical evaluation.

Mechanistic Superiority: Beyond Simple CDK4 Inhibition

Unlike standard-of-care CDK4/6 inhibitors (e.g., Palbociclib), which are highly specific but susceptible to resistance via Retinoblastoma (RB) protein loss, fascaplysin derivatives exhibit a robust, multi-target pharmacological profile. According to research published in 2, modified fascaplysin analogs effectively inhibit CDK4 while demonstrating weaker cytotoxicity to normal cell lines compared to the native compound[2].

Furthermore, as detailed in 3, these derivatives rapidly induce apoptosis independently of the CDK4-RB axis by downregulating survivin and suppressing the PI3K/AKT/mTOR signaling cascade[3].

Pathway Fasc Fascaplysin Derivatives CDK4 CDK4 / Cyclin D1 Fasc->CDK4 Inhibits VEGFR2 VEGFR2 / TRKA Fasc->VEGFR2 Inhibits PI3K PI3K / AKT / mTOR Fasc->PI3K Suppresses Rb pRb Phosphorylation CDK4->Rb Blocks Angio Inhibition of Angiogenesis VEGFR2->Angio Blocks Apoptosis Apoptosis (Caspase Activation) PI3K->Apoptosis Triggers E2F E2F Release Rb->E2F Prevents CellCycle G0/G1 Cell Cycle Arrest E2F->CellCycle Induces

Multi-target signaling pathway of Fascaplysin derivatives in cancer cells.

Comparative Efficacy: Fascaplysin Derivatives vs. Standard of Care

To objectively evaluate the clinical potential of fascaplysin derivatives, we must benchmark them against both their native precursor and established chemotherapeutics like Palbociclib and Doxorubicin. Studies published in 4 show that 3,10-dibromofascaplysin achieves a 49.2% tumor growth inhibition in vivo, presenting a highly reliable antitumor effect[4].

CompoundPrimary Target(s)CDK4 IC50NSCLC Viability IC50In Vivo EfficacyKey Pharmacological Advantage
Native Fascaplysin CDK4, DNA~0.35 µM~1.15 µMModerateBroad-spectrum cytotoxicity, but high normal-cell toxicity.
3,10-Dibromofascaplysin CDK4, VEGFR2< 0.35 µM< 0.50 µMHigh (49.2% Inhibition)Significantly reduced DNA intercalation; low mammalian cytotoxicity.
Palbociclib (PD0332991) CDK4 / CDK6~0.011 µM> 5.0 µMHigh (Specific)FDA-approved standard; however, highly vulnerable to RB-loss resistance.
Doxorubicin Topo II, DNAN/A~0.80 µMHighStandard reference; limited by severe cumulative cardiotoxicity.

Note: Pharmacokinetic profiling indicates that fascaplysin derivatives exhibit stronger plasma protein binding than doxorubicin, resulting in a lower free Cmax[5]. This necessitates precise in vivo dosing strategies.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize mechanistic assays that inherently control for false positives.

Workflow Prep Compound Synthesis & Purification InVitro In Vitro Screening (MTT, Kinase Assay) Prep->InVitro Mech Mechanistic Validation (Western Blot, Flow) InVitro->Mech InVivo In Vivo Efficacy (Xenograft Models) Mech->InVivo PKPD PK/PD & Toxicity Analysis InVivo->PKPD

Step-by-step experimental workflow for validating novel Fascaplysin derivatives.

Protocol A: CDK4/Cyclin D3 Kinase Mobility Shift Assay

Standard luminescent ATP-depletion assays often yield false positives when testing highly conjugated, auto-fluorescent marine alkaloids. The mobility shift assay is the gold standard here because it physically separates the phosphorylated product from the substrate.

  • Kinase Buffer Formulation: Prepare a base buffer of 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.0015% Brij-35.

    • Causality: HEPES maintains the precise physiological pH required for kinase stability. Mg2+ is an absolute requirement as a cofactor for ATP binding within the CDK4 catalytic cleft. Brij-35 (a non-ionic surfactant) is critical to prevent the highly hydrophobic fascaplysin derivatives from non-specifically adhering to the microplate walls.

  • Enzyme-Substrate Incubation: Add 50 µg of recombinant CDK4/CycD3 complex and a fluorescently labeled target peptide to the buffer, followed by the fascaplysin derivative (titrated from 0.01 to 10 µM).

    • Causality: Utilizing the CycD3 complex (rather than CycD1) ensures superior in vitro stability while accurately reflecting the G1/S transition machinery targeted by the drug.

  • Electrophoretic Separation & Quantification: Apply an electric field to separate the mixture.

    • Self-Validation: The addition of a phosphate group changes the net charge of the peptide. By measuring the ratio of the shifted (phosphorylated) peak to the unshifted peak, this assay provides an internally controlled, antibody-free readout that is immune to the compound's intrinsic fluorescence.

Protocol B: In Vivo Xenograft Efficacy & Pharmacokinetic Profiling

Because fascaplysin derivatives behave differently in biological matrices compared to aqueous buffers, in vivo validation must account for plasma protein binding[5].

  • Subcutaneous Xenograft Establishment: Inoculate 5×106 Ehrlich carcinoma or A549 NSCLC cells subcutaneously into the right flank of BALB/c nude mice.

    • Causality: Subcutaneous engraftment allows for precise, non-invasive longitudinal caliper measurements of tumor volume ( V=length×width2/2 ), ensuring robust statistical powering without requiring premature animal sacrifice.

  • Intravenous Dosing Strategy: Once tumors reach ~100 mm³, administer 3,10-dibromofascaplysin (1–5 mg/kg) via tail vein injection every 3 days.

    • Causality: Intravenous (IV) administration bypasses first-pass hepatic metabolism. This provides a clear, unadulterated baseline of the compound's intrinsic efficacy and toxicity before complex oral formulations are developed.

  • LC-MS/MS Pharmacokinetic Analysis: Extract plasma at intervals (0.5, 1, 2, 4, 8, 24 hrs) and analyze via Liquid Chromatography-Tandem Mass Spectrometry.

    • Causality & Self-Validation: Fascaplysin derivatives exhibit strong plasma protein binding. LC-MS/MS provides the extreme sensitivity (down to 1 ng/mL detection limit) required to accurately quantify the unbound, therapeutically active fraction of the drug, validating whether a lower Cmax​ is due to rapid clearance or matrix binding.

Conclusion

The evolution of fascaplysin from a toxic, DNA-intercalating marine alkaloid into highly selective, multi-target derivatives (such as 3,10-dibromofascaplysin) represents a significant leap in oncology drug development. By inhibiting CDK4, suppressing PI3K/AKT/mTOR, and bypassing RB-loss resistance mechanisms, these novel compounds offer a compelling alternative to current standards of care like Palbociclib and Doxorubicin. Rigorous, self-validating preclinical workflows—combining mobility shift assays and LC-MS/MS pharmacokinetic profiling—are essential to successfully translating these agents into the clinic.

References

  • Synergistic cytotoxicity of the CDK4 inhibitor Fascaplysin in combination with EGFR inhibitor Afatinib against Non-small Cell Lung Cancer - PMC Source: NIH PubMed Central URL
  • Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1α and Inhibition of VEGFR2 and TRKA - PMC Source: NIH PubMed Central URL
  • Comparison of the pharmacokinetic parameters of fascaplysin, 9-methylfascaplysin (40) and doxorubicin.
  • Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin Source: MDPI URL
  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 Source: Frontiers URL

Sources

Comparative

Benchmarking Fascaplysin: A Comprehensive Guide to its Potency and Mechanisms Against Established Anticancer Drugs

As drug development pivots toward multi-targeted and synergistic therapies, marine-derived alkaloids are emerging as critical lead compounds. Fascaplysin , a pentacyclic alkaloid originally isolated from the marine spong...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-targeted and synergistic therapies, marine-derived alkaloids are emerging as critical lead compounds. Fascaplysin , a pentacyclic alkaloid originally isolated from the marine sponge Fascaplysinopsis bergquist, presents a highly unique pharmacological profile. Unlike traditional mono-targeted agents, Fascaplysin operates via a dual-action paradigm, making it a compelling candidate for benchmarking against established therapies like Palbociclib, Cisplatin, and Afatinib.

This guide provides an objective, data-driven comparison of Fascaplysin’s mechanistic behavior, quantitative potency, and the self-validating experimental workflows required to evaluate it.

Mechanistic Divergence: The Dual-Action Paradigm

To understand Fascaplysin's potency, we must first deconstruct its mechanism of action relative to established clinical standards.

Established drugs like Palbociclib are highly specific, non-intercalating inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1]. They function primarily as cytostatic agents, halting tumor proliferation by inducing G0/G1 cell cycle arrest[2].

Fascaplysin , conversely, acts as a dual-threat agent. It is a highly selective CDK4 inhibitor (IC50 ~ 0.35 µM), but its planar aromatic fused-ring structure inherently allows it to intercalate into DNA[3]. This physical intercalation triggers a severe DNA damage response, generates Reactive Oxygen Species (ROS), and inhibits the PI3K/Akt/mTOR signaling cascade[4]. Consequently, Fascaplysin does not merely arrest cells; it actively induces caspase-mediated apoptosis (programmed cell death)[4].

Pathway Fascaplysin Fascaplysin (Planar Alkaloid) CDK4 CDK4 / Cyclin D1 Fascaplysin->CDK4 Inhibits DNA DNA Intercalation Fascaplysin->DNA Intercalates Rb Rb Protein CDK4->Rb Blocks Phosphorylation E2F E2F Factor Rb->E2F Sequesters Arrest G0/G1 Arrest E2F->Arrest Prevents S-Phase ROS ROS Generation DNA->ROS Triggers Apoptosis Apoptosis (Sub-G1) ROS->Apoptosis Activates Caspases

Fig 1. Dual mechanism of Fascaplysin: CDK4 inhibition and DNA intercalation leading to apoptosis.

Overcoming Structural Liabilities

The same planar structure that drives Fascaplysin's efficacy also narrows its therapeutic window, causing non-specific toxicity in healthy tissues[5]. To engineer a safer profile, medicinal chemists have synthesized non-planar tetrahydro-β-carboline analogs. By intentionally breaking the molecule's planarity, these derivatives maintain CDK4 target engagement while significantly reducing cytotoxicity against normal fibroblasts (e.g., WI-38 cells)[5]. Furthermore, brominated derivatives like 3,10-dibromofascaplysin have demonstrated the ability to induce apoptosis in myeloid leukemia cells—a context where Palbociclib only manages to induce temporary cell cycle arrest[2].

Quantitative Potency Benchmarking

When evaluating Fascaplysin against clinical standards, it is crucial to look beyond raw target affinity. While Palbociclib is mathematically more potent against isolated CDK4, Fascaplysin's multi-pathway disruption yields superior cytotoxicity in chemoresistant phenotypes, such as Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC)[6].

CompoundPrimary Target / MechanismCDK4 IC50 (µM)SCLC IC50 (µM)NSCLC IC50 (µM)Clinical Status
Fascaplysin CDK4 Inhibition + DNA Intercalation0.35[3]0.89[6]1.15[6]Preclinical Lead
Palbociclib Selective CDK4/6 Inhibition0.011[1]N/AN/AFDA Approved
Cisplatin DNA CrosslinkingN/A1.20 - 12.0[3]>2.0FDA Approved
Afatinib EGFR Tyrosine Kinase InhibitionN/AN/A0.001 - 0.1FDA Approved

Note: Fascaplysin exhibits profound synergistic effects when combined with established chemotherapeutics. In NSCLC models, it synergizes with the EGFR inhibitor Afatinib, effectively doubling the antitumor efficacy[7]. It also demonstrates additive cytotoxicity with Cisplatin in chemoresistant SCLC lines[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity (E-E-A-T), benchmarking studies cannot rely on isolated viability metrics. A robust evaluation requires a self-validating system that orthogonalizes cell death against target engagement and normal-cell toxicity.

Workflow Seed 1. Cell Seeding (Tumor & Normal) Treat 2. Drug Treatment (Dose Escalation) Seed->Treat Assay1 3A. MTT Assay (Viability) Treat->Assay1 Assay2 3B. Kinase Assay (CDK4/2 Selectivity) Treat->Assay2 Assay3 3C. Flow Cytometry (Annexin V/PI) Treat->Assay3 Analyze 4. Data Synthesis (IC50 & SI) Assay1->Analyze Assay2->Analyze Assay3->Analyze

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Protocol 1: Cytotoxicity & Selectivity Indexing (MTT Assay)

Causality: Measuring raw cytotoxicity is insufficient; you must prove the compound is not a general cellular poison. By parallel-processing a normal cell line, we calculate the Selectivity Index (SI = IC50_normal / IC50_cancer). An SI < 2 invalidates the compound as a targeted agent.

  • Cell Preparation: Seed target cancer cell lines (e.g., NCI-H417 for SCLC) and a normal control line (e.g., WI-38 human fibroblasts) at 5×103 cells/well in 96-well plates[5]. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Expose cells to a logarithmic dose-escalation of Fascaplysin (0.01 µM to 10 µM) and reference drugs (Palbociclib, Cisplatin) for 48h.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4h. The mitochondrial reductase in living cells converts MTT to formazan. Solubilize formazan with 100 µL DMSO and read absorbance at 570 nm.

  • Data Synthesis: Calculate IC50 using non-linear regression and derive the SI.

Protocol 2: Target Engagement (CDK4 vs. CDK2 Kinase Assay)

Causality: To prove that Fascaplysin's cell cycle arrest is driven by CDK4 inhibition, it must be benchmarked against a closely related off-target kinase (CDK2). Non-specific pan-CDK inhibition leads to severe dose-limiting toxicities in vivo.

  • Enzyme Preparation: Utilize recombinant CDK4/Cyclin D1 and CDK2/Cyclin E complexes.

  • Reaction Assembly: Combine the kinase, ATP (at Km concentration to ensure competitive inhibition dynamics), substrate (Rb protein fragment), and the inhibitor in assay buffer.

  • Quantification: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo). Luminescence generated is inversely proportional to kinase activity.

  • Validation: Ensure the IC50 for CDK4 is significantly lower than CDK2. Fascaplysin typically demonstrates >100-fold selectivity for CDK4 over CDK2[3].

Protocol 3: Mechanism Deconvolution (Flow Cytometry)

Causality: Because Fascaplysin is a dual-action agent, we must differentiate cytostatic G1 arrest (driven by CDK4 inhibition) from cytotoxic apoptosis (driven by DNA intercalation).

  • Staining: Harvest treated cells and stain with Annexin V-FITC (detects early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI, detects late apoptosis/necrosis and DNA content).

  • Acquisition: Run samples through a flow cytometer.

  • Analysis: Palbociclib-treated cells will show a massive accumulation in the G0/G1 phase with minimal Annexin V staining. Fascaplysin-treated cells will show an initial G1 arrest at low doses, shifting heavily to a sub-G1 (apoptotic) population at higher doses due to DNA fragmentation[4].

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Fascaplysin: Protocols and Hazard Mitigation

For the drug development professional, the potent marine alkaloid fascaplysin represents a frontier of therapeutic potential, particularly in oncology. Its mechanism as a DNA intercalator and cyclin-dependent kinase 4 (C...

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Author: BenchChem Technical Support Team. Date: March 2026

For the drug development professional, the potent marine alkaloid fascaplysin represents a frontier of therapeutic potential, particularly in oncology. Its mechanism as a DNA intercalator and cyclin-dependent kinase 4 (CDK4) inhibitor underpins its promising anticancer properties.[1][2] However, this very mechanism also classifies it as a highly cytotoxic and potentially mutagenic compound, demanding rigorous and informed handling and disposal procedures.[3][4]

This guide provides essential, immediate safety and logistical information for the proper management and disposal of fascaplysin waste streams in a research environment. The protocols herein are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental release. By moving beyond mere procedural lists to explain the causality behind these protocols, we aim to build a culture of intrinsic safety and deep trust in handling potent chemical agents.

Part 1: Understanding the Hazard Profile of Fascaplysin

Fascaplysin's power as a therapeutic agent is derived from its planar, pentacyclic structure, which allows it to insert itself between the base pairs of DNA.[2][4] This intercalation physically disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis—a highly desirable outcome in cancer cells.[5] However, this activity is not selective for malignant cells, making fascaplysin a significant occupational hazard. All personnel must recognize that exposure to fascaplysin constitutes a risk of cellular damage.

The compound's hazard profile is summarized below.

Property Identifier / Classification Source(s)
Chemical Name Fascaplysin[AG Scientific SDS][6]
CAS Number 114719-57-2[AG Scientific SDS][6]
Compound Type Cytotoxic Marine Alkaloid (β-carboline)[7][8]
Primary Hazard High Cytotoxicity via DNA Intercalation [2][3]
GHS Hazard Phrases H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[AG Scientific SDS][6]
Regulatory Note Classified as Antineoplastic / Cytotoxic Waste. Not listed on the EPA P-List of acutely hazardous wastes.[9][10][11]

Part 2: Personnel Protection and Safe Handling

Given its cytotoxic nature, fascaplysin must be handled with engineering controls and personal protective equipment (PPE) designed to prevent all routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: All handling of fascaplysin powder or solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols or dust. The work surface should be covered with a disposable, plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after the procedure.[12]

Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling fascaplysin.

Protection Type Specification Rationale
Gloves Double Gloving with chemotherapy-rated nitrile gloves.Provides robust protection against dermal absorption. The outer glove is removed immediately after handling and disposed of as cytotoxic waste.[12]
Lab Coat Solid-front, back-closing lab coat or gown with tight-fitting cuffs.Prevents contamination of personal clothing. Must be laundered professionally or disposed of if grossly contaminated.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental aerosolization of powder.
Face Protection A face shield should be worn over safety glasses/goggles when there is a significant risk of splashing.Provides an additional barrier for the entire face.

Part 3: Waste Management and Disposal Protocols

Effective disposal of fascaplysin begins with meticulous waste segregation at the point of generation. Cross-contamination of waste streams can lead to regulatory violations and significantly increased disposal costs. All fascaplysin-contaminated waste is considered cytotoxic chemical waste and must be disposed of via a licensed hazardous waste contractor for high-temperature incineration.[9][10]

CRITICAL SAFETY NOTE: Chemical Deactivation is NOT Recommended There is no universally accepted, validated chemical deactivation method for fascaplysin that is safe for a standard laboratory setting. Treatment with strong oxidizing agents like bleach (sodium hypochlorite) or altering pH with strong acids or bases is not advised. Indole alkaloids can react unpredictably with such agents, potentially generating more hazardous byproducts or toxic gases.[5][7][13] Do not attempt to chemically neutralize fascaplysin waste.

The following workflow illustrates the proper segregation of different fascaplysin waste streams.

G cluster_0 Point of Generation (Fume Hood / BSC) cluster_1 Waste Stream Identification cluster_2 Disposal Container start Fascaplysin Waste Generated pure Unused / Expired Fascaplysin Powder start->pure sharps Contaminated Needles, Syringes, Glass Pasteur Pipettes start->sharps labware Contaminated Gloves, Tubes, Pipette Tips, Absorbent Pads start->labware liquid Aqueous Buffers or Solvent Solutions start->liquid pure_bin Black 'RCRA' Chemical Waste Container for Cytotoxic Solids pure->pure_bin sharps_bin Purple-lidded or Labeled Chemotherapy Sharps Container sharps->sharps_bin labware_bin Yellow Chemotherapy Waste Bag in labeled rigid container labware->labware_bin liquid_bin Labeled, Sealable Waste Bottle (Segregate Halogenated/Non-Halogenated) liquid->liquid_bin

Caption: Waste Segregation Workflow for Fascaplysin.

Protocol 3.1: Disposal of Unused/Expired Solid Fascaplysin
  • Container: Use a designated, sealable, and clearly labeled hazardous waste container for cytotoxic solids. This is often a black container provided by your institution's Environmental Health & Safety (EHS) office.[9]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Fascaplysin," the CAS number (114719-57-2), and mark it as "Toxic" and "Cytotoxic."

  • Transfer: Carefully transfer the original vial containing the fascaplysin into the waste container inside a chemical fume hood.

  • Storage: Seal the container and store it in your lab's designated Satellite Accumulation Area (SAA) until pickup by EHS.

Protocol 3.2: Disposal of Contaminated Sharps
  • Container: Immediately place all sharps (needles, syringes, contaminated broken glass) that have contacted fascaplysin into a designated, puncture-proof chemotherapy sharps container. These are typically yellow with a purple lid or clearly labeled "CHEMOTHERAPY WASTE."[10]

  • Do Not Recap: Never recap needles.

  • Storage: Once the container is three-quarters full, seal it and request a pickup from EHS. Do not overfill sharps containers.

Protocol 3.3: Disposal of Contaminated Labware (Non-Sharps)
  • Gross Decontamination (Optional but Recommended): For items like glassware, a preliminary rinse can minimize the hazard.

    • Perform a triple rinse with a suitable solvent (e.g., ethanol or methanol) in which fascaplysin is soluble.

    • Crucially, the first rinseate must be collected as liquid hazardous waste (see Protocol 3.4).[6] Subsequent rinses can also be collected.

    • This procedure reduces, but does not eliminate, the hazard. The rinsed item must still be disposed of as solid cytotoxic waste.

  • Collection: Place all contaminated disposable items (gloves, pipette tips, plastic tubes, absorbent pads, rinsed glassware) into a designated chemotherapy waste bag (typically yellow).[10]

  • Containment: The yellow bag must be kept within a rigid, leak-proof secondary container with a lid, clearly labeled "Cytotoxic Waste."

  • Storage: When the bag is full, seal it, place it in a designated biohazard-type box, label the box as "Chemotherapy Waste," and arrange for pickup.[10]

Protocol 3.4: Disposal of Liquid Fascaplysin Waste
  • Container: Use a dedicated, leak-proof, and shatter-resistant waste bottle with a secure screw cap.

  • Segregation: Maintain separate waste streams for halogenated and non-halogenated solvents. Do not mix aqueous waste with solvent waste.

  • Labeling: Label the container with a hazardous waste tag immediately. List "Fascaplysin" and all solvent/buffer components with their approximate percentages. Mark the container as "Toxic" and "Cytotoxic."

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store it in secondary containment within your SAA.

  • Disposal: Once the container is 90% full, request a pickup from EHS.

Part 4: Emergency Procedures for Spills and Exposures

Prompt and correct action during an emergency is critical to mitigating risk. All personnel working with fascaplysin must be trained on these procedures and know the location of the laboratory's spill kit and emergency shower/eyewash station.

G spill Fascaplysin Spill Occurs size Is the spill large (>5 mL or any powder) or are you untrained? spill->size evacuate Evacuate Area Alert others Call EHS/Emergency Number size->evacuate Yes small_spill Small Liquid Spill (<5 mL) Trained Personnel Only size->small_spill No ppe Don Full PPE: 2 pairs gloves, gown, goggles, face shield small_spill->ppe contain Cover spill with absorbent pads from spill kit. Work from outside in. ppe->contain clean Carefully collect pads and place in yellow chemo bag. Clean area with detergent, then rinse with water. contain->clean dispose Dispose of all cleanup materials as cytotoxic waste. clean->dispose report Report incident to PI and EHS. dispose->report

Caption: Decision Tree for Fascaplysin Spill Response.

Protocol 4.1: Spill Cleanup
  • Assess the Situation: For any spill of solid powder or a liquid spill larger than 5 mL, evacuate the area immediately, alert others, and call your institution's emergency number and EHS. Do not attempt to clean it up yourself.[14]

  • Small Liquid Spills (<5 mL): If you are trained and comfortable, and the spill is small, you may clean it up.

    • Secure the Area: Alert others in the immediate vicinity.

    • Don PPE: Put on full PPE as described in Part 2, including two pairs of chemotherapy gloves.[6]

    • Contain: Gently cover the spill with absorbent pads from a cytotoxic drug spill kit. Do not create aerosols.

    • Clean: Working from the outside in, carefully collect the absorbent material and any contaminated debris. Place everything into a yellow chemotherapy waste bag.

    • Decontaminate: Clean the spill surface area three times using a detergent solution, followed by a final rinse with clean water. All cleaning materials must be disposed of as cytotoxic waste.[14]

  • Report: Fully document and report the incident to your supervisor and EHS.

Protocol 4.2: Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush the eye(s) with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For all exposures, ensure the Safety Data Sheet (SDS) for fascaplysin is provided to the responding medical professionals.

References

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). U.S. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • SOP for use of cytotoxic agents in Research. (n.d.). University of North Texas Health Science Center. Retrieved from [Link]

  • Chemotherapeutic-Antineoplastic Waste Disposal. (2022, April 4). University of Pittsburgh. Retrieved from [Link]

  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • The Thermal Stability of Alkyl Hypochlorites. (2011). IChemE. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England. Retrieved from [Link]

  • List of Acutely Hazardous Wastes. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals. (2021, October 3). Ecotoxicology and Environmental Contamination. Retrieved from [Link]

  • Sodium Hypochlorite, Bleach, NaOCl. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry and biology of fascaplysin, a potent marine-derived CDK-4 inhibitor. (2012, June 15). National Center for Biotechnology Information (PubMed). Retrieved from [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. (2023, March 31). National Center for Biotechnology Information (PubMed). Retrieved from [Link]

  • A New Mild Method for Synthesis of Marine Alkaloid Fascaplysin and Its Therapeutically Promising Derivatives. (2023, July 25). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C. (2024, April 2). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. (2021, February 10). MDPI. Retrieved from [Link]

  • Intercalation (biochemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • P-Listed Hazardous Wastes. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

Sources

Handling

Operational Guide: Safety, Handling, and PPE for Fascaplysin

As a Senior Application Scientist, I recognize that handling potent research chemicals requires more than just following a generic Safety Data Sheet (SDS). It requires a fundamental understanding of the molecule's mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling potent research chemicals requires more than just following a generic Safety Data Sheet (SDS). It requires a fundamental understanding of the molecule's mechanism of action to anticipate risks and implement self-validating safety protocols.

Fascaplysin (chloride) is a highly bioactive, marine-derived bis-indole alkaloid originally isolated from the sponge Fascaplysinopsis sp. (1)[1]. While it is a highly promising compound for oncology research, its intrinsic biological activity makes it exceptionally hazardous to laboratory personnel if mishandled.

The Mechanistic Basis for Toxicity

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first examine why Fascaplysin is toxic. The molecule operates as a dual-threat cytotoxic agent:

  • Kinase Inhibition : It is an extremely potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1, with an IC50 of approximately 0.35 μM (2)[2]. By inhibiting this complex, it prevents the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and forcing a hard G0/G1 cell cycle arrest (3)[3].

  • Genotoxicity via Intercalation : Due to its highly planar molecular architecture, Fascaplysin physically intercalates into double-stranded DNA (dsDNA) (4)[4]. This displacement of native base pairing triggers severe DNA damage responses and subsequent apoptosis ().

Because it directly attacks the fundamental mechanisms of cellular replication and genetic integrity, exposure to even microgram quantities poses severe mutagenic and cytotoxic risks.

G cluster_0 Kinase Inhibition Pathway cluster_1 Genotoxicity Pathway Fasc Fascaplysin (Marine Alkaloid) CDK4 CDK4 / Cyclin D1 Complex Fasc->CDK4 IC50 ~0.35 μM DNA dsDNA Intercalation Fasc->DNA Planar Insertion Rb Hypophosphorylated Rb CDK4->Rb Inhibited by Fascaplysin E2F E2F Sequestration Rb->E2F Prevents Release Arrest G0/G1 Cell Cycle Arrest E2F->Arrest Blocks S-Phase Entry Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Damage DNA Damage Response DNA->Damage Damage->Apoptosis

Dual-threat mechanism of Fascaplysin: CDK4 kinase inhibition and direct dsDNA intercalation.

Quantitative Hazard Profile

The physical and chemical properties of Fascaplysin dictate our operational logistics. Although sometimes unclassified under standard GHS due to its status as a novel research chemical (), it must be treated as a high-hazard substance.

Property / Data PointValue / SpecificationOperational Implication
Primary Target CDK4 / Cyclin D1Highly cytotoxic; disrupts the cell cycle even at trace exposure levels (2)[2].
Potency (IC50) ~0.35 μMExtreme potency requires microgram-level precision and absolute containment (2)[2].
Solubility (DMSO) ~16 mg/mLCritical Risk: DMSO acts as a rapid dermal carrier. Fascaplysin dissolved in DMSO poses a severe percutaneous toxicity risk (2)[2].
Solubility (DMF) ~0.14 mg/mLAlternative organic solvent; still requires strict chemical hygiene and fume hood use (2)[2].
Storage Temp. -20°CRequires cold-chain handling. Vials must reach room temperature before opening to prevent hydrolytic degradation (5)[5].

PPE Specifications and Causality

Standard laboratory attire is insufficient for handling Fascaplysin, particularly during reconstitution. The following PPE matrix is designed as a self-validating barrier system.

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered Nitrile or Butyl Rubber gloves.Because Fascaplysin is reconstituted in DMSO, standard latex is instantly compromised. DMSO rapidly penetrates the dermal barrier, carrying the DNA-intercalating alkaloid directly into the bloodstream ().
Respiratory N95/FFP3 Respirator or PAPR (if outside BSC).Lyophilized Fascaplysin is a fine crystalline solid. Inhalation of the dust directly exposes the highly vascularized pulmonary alveoli to the cytotoxic agent (5)[5].
Eye/Face Chemical splash goggles (ANSI Z87.1+).Fascaplysin causes serious eye irritation and potential corneal damage upon contact (5)[5]. Standard safety glasses lack orbital seals and are inadequate.
Body Protection Disposable, impermeable Tyvek gown with closed front.Prevents aerosolized particles or micro-droplets of DMSO-solubilized compound from settling on standard woven lab coats, which can lead to secondary exposure (5)[5].

Step-by-Step Methodology: Safe Reconstitution Workflow

The most hazardous phase of handling Fascaplysin is the transition from a lyophilized powder to a highly concentrated DMSO stock solution.

Objective: Solubilize Fascaplysin to a stock concentration while maintaining absolute environmental containment and preserving molecular stability.

Step 1: Environmental Preparation Conduct all open-vial operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the sash is lowered to the designated operational height to maintain negative pressure (5)[5].

Step 2: Thermal Acclimation Retrieve the Fascaplysin vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before breaking the seal (2)[2]. Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation. Water introduction degrades the compound and alters the precise molarity of your stock.

Step 3: Solvent Injection Using a positive displacement pipette, inject the required volume of anhydrous DMSO directly into the vial. Causality: Positive displacement pipettes use a piston-integrated capillary, preventing the aerosol generation and volumetric inaccuracies common when pipetting viscous solvents like DMSO with standard air-displacement tools.

Step 4: Inert Gas Purging Before sealing the reconstituted vial, gently purge the headspace with an inert gas (Argon or Nitrogen) (2)[2]. Causality: Fascaplysin is susceptible to oxidative degradation over time. Displacing ambient oxygen ensures the longevity of the stock solution (stable for ≥4 years at -20°C) (2)[2].

Step 5: Aliquoting and Storage Divide the stock solution into single-use, opaque microcentrifuge tubes. If diluting into aqueous buffers (e.g., 1:1 DMSO:PBS), do not store the aqueous solution for more than 24 hours (2)[2]. Causality: Repeated freeze-thaw cycles physically shear the molecule and introduce moisture. Single-use aliquots preserve the integrity of the primary batch.

Decontamination and Disposal Plan

A robust safety protocol must account for accidental breaches.

  • Spill Response: In the event of a powder spill, do not sweep , as this will aerosolize the intercalator. Cover the spill with damp absorbent pads to suppress dust, then pick up mechanically (). For liquid spills, absorb with inert material (e.g., vermiculite or spill-control pads). Wash the contaminated surface thoroughly with soap and water, followed by a solvent wipe (ethanol) (5)[5].

  • Waste Disposal: Fascaplysin must never be flushed into surface water or sanitary sewer systems (5)[5]. All contaminated consumables (pipette tips, tubes, gloves) must be placed in rigid, puncture-resistant hazardous waste containers designated for high-temperature incineration ().

References

  • AG Scientific. "F-1136, Fascaplysin, SDS 2022_r01_1.pdf". agscientific.com.
  • Cayman Chemical. "Safety Data Sheet - Fascaplysin (chloride)". caymanchem.com.
  • Cayman Chemical. "PRODUCT INFORMATION - Fascaplysin (chloride)". caymanchem.com.
  • MDPI. "Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells". mdpi.com.
  • MDPI. "Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents". mdpi.com.
  • PMC. "Synergistic cytotoxicity of the CDK4 inhibitor Fascaplysin in combination with EGFR inhibitor Afatinib against Non-small Cell Lung Cancer". nih.gov.

Sources

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